molecular formula C6H8N2O B173152 4,5-dimethyl-1H-imidazole-2-carbaldehyde CAS No. 118474-44-5

4,5-dimethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B173152
CAS No.: 118474-44-5
M. Wt: 124.14 g/mol
InChI Key: BOXPJRBSLSQXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-1H-imidazole-2-carbaldehyde (CAS 118474-44-5) is a high-purity heterocyclic organic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It serves as a versatile and valuable synthetic intermediate for researchers, particularly in medicinal chemistry. The compound features an imidazole ring, a privileged scaffold in nature and drug discovery, which is present in the amino acid histidine and the neurotransmitter histamine . The presence of both the imidazole ring and a reactive aldehyde group makes this chemical a crucial precursor for synthesizing more complex molecules, including potential ligands for metalloenzymes and novel heterocyclic frameworks through condensation reactions. Researchers value this compound for exploring new pharmacologically active agents. The imidazole core is found in numerous commercial pharmaceuticals, such as certain antifungal agents, antihypertensives, and anticancer drugs . Its mechanism of action in derived compounds often involves binding to critical biological targets; for instance, some imidazole-based drugs are known to interact with heme iron in cytochrome P450 enzymes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet prior to use. This compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-5(2)8-6(3-9)7-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXPJRBSLSQXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505899
Record name 4,5-Dimethyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118474-44-5
Record name 4,5-Dimethyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethyl-1H-imidazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 4,5-dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4,5-dimethyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of experimental data for this specific compound, this guide also incorporates predicted values and general methodologies applicable to the synthesis and characterization of imidazole aldehydes.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₆H₈N₂O-
Molecular Weight 124.14 g/mol -
Boiling Point (Predicted) 314.2 ± 45.0 °C
Melting Point Not available
Density (Predicted) 1.180 g/cm³
pKa (Predicted) 12.84 ± 0.10
Solubility No experimental data available. Imidazole and its derivatives are generally soluble in polar organic solvents and show some solubility in water, which is pH-dependent.
LogP (Predicted) No experimental data available.

Synthesis and Characterization

General Experimental Workflow for Imidazole Aldehyde Synthesis

The following diagram outlines a generalized workflow for the synthesis and characterization of an imidazole aldehyde, adaptable for this compound.

G Generalized Workflow for Imidazole Aldehyde Synthesis & Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Diketone (e.g., Diacetyl) + Aldehyde (e.g., Glyoxal) + Ammonia Source Reaction Debus-Radziszewski Reaction (or similar condensation) Reactants->Reaction Mixing & Reflux Crude Crude Product Reaction->Crude Work-up Purification Column Chromatography or Recrystallization Crude->Purification Pure Pure Imidazole Aldehyde Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR FT-IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS

Caption: Generalized workflow for the synthesis and characterization of imidazole aldehydes.

Experimental Protocols

General Synthesis via Debus-Radziszewski Reaction:

  • Reaction Setup: A mixture of a 1,2-dicarbonyl compound (e.g., diacetyl for the 4,5-dimethyl substitution), an aldehyde (e.g., glyoxal or a precursor), and a source of ammonia (e.g., ammonium acetate) are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium carbonate solution). The crude product may precipitate or be extracted with an organic solvent.

  • Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield the pure imidazole aldehyde.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the presence of the aldehyde proton (typically a singlet around 9-10 ppm), the methyl protons (singlets in the aliphatic region), and the N-H proton of the imidazole ring (a broad singlet, the chemical shift of which can vary depending on the solvent and concentration).

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (typically in the range of 180-190 ppm), the sp² carbons of the imidazole ring, and the carbons of the methyl groups.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The IR spectrum should display a characteristic C=O stretching vibration for the aldehyde group around 1670-1700 cm⁻¹. Other significant peaks would include N-H stretching (a broad band around 3200-3400 cm⁻¹) and C-H stretching of the methyl groups.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (124.14 g/mol ).

Biological and Pharmacological Context

While no specific signaling pathways involving this compound have been identified in the literature, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Imidazole derivatives are known to exhibit a wide range of pharmacological activities.

The following diagram illustrates the diverse biological activities associated with the imidazole core structure, providing a potential context for the utility of this compound in drug discovery and development.

G Biological Activities of the Imidazole Scaffold Imidazole Imidazole Scaffold Antifungal Antifungal Imidazole->Antifungal Antibacterial Antibacterial Imidazole->Antibacterial Anticancer Anticancer Imidazole->Anticancer Antihypertensive Antihypertensive Imidazole->Antihypertensive Antihistaminic Antihistaminic Imidazole->Antihistaminic Enzyme_Inhibition Enzyme Inhibition Imidazole->Enzyme_Inhibition

Caption: Diverse biological activities associated with the imidazole scaffold.

The presence of the aldehyde functional group on the 4,5-dimethyl-1H-imidazole core suggests its potential as a versatile intermediate for the synthesis of a variety of derivatives with potential therapeutic applications. The aldehyde can readily undergo reactions such as reductive amination, condensation, and oxidation to introduce diverse functionalities, enabling the exploration of a broad chemical space for drug discovery.

Conclusion

This compound is a molecule of interest with predicted physicochemical properties that suggest its potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific compound are currently lacking in the public domain, this guide provides a framework for its synthesis, characterization, and potential biological relevance based on the well-established chemistry and pharmacology of the imidazole class of compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

An In-depth Technical Guide to 4,5-dimethyl-1H-imidazole-2-carbaldehyde (CAS: 118474-44-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-dimethyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde belonging to the imidazole class of compounds. The imidazole ring is a crucial pharmacophore in numerous clinically important drugs and biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential therapeutic applications of this compound and its derivatives, with a focus on their role in anticancer and antimicrobial research. Detailed experimental considerations and a summary of key data are presented to facilitate further investigation and application of this compound in drug discovery and development.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₆H₈N₂O. Its chemical structure features a five-membered imidazole ring substituted with two methyl groups at the 4 and 5 positions and a carbaldehyde (formyl) group at the 2 position. The presence of the aldehyde group and the imidazole ring makes it a versatile intermediate for the synthesis of a wide range of derivatives.

PropertyValueSource
CAS Number 118474-44-5N/A
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [1][2]
Predicted Boiling Point 314.2 ± 45.0 °C[3]
Predicted Density 1.180 g/cm³[3]
SMILES CC1=C(C)N=C([NH]1)C=O[2]
InChIKey BOXPJRBSLSQXKA-UHFFFAOYSA-N[2]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned to start from 2,3-butanedione, which can react with ammonia and formaldehyde (or a formaldehyde equivalent) in a Radziszewski-type imidazole synthesis to form 4,5-dimethyl-1H-imidazole. Subsequent formylation at the 2-position would yield the target compound.

digraph "Synthetic Pathway for this compound" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

reagent1 [label="2,3-Butanedione + NH₃ + CH₂O", shape=ellipse, fillcolor="#FFFFFF"]; intermediate [label="4,5-dimethyl-1H-imidazole"]; reagent2 [label="Formylating Agent (e.g., Vilsmeier-Haack reagent)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent1 -> intermediate [label="Radziszewski Synthesis"]; intermediate -> reagent2 [style=invis]; reagent2 -> product [label="Formylation"]; intermediate -> product [constraint=false]; }

Generalized signaling pathway for anticancer imidazoles.
Antimicrobial Activity

Imidazole derivatives are well-established antimicrobial agents. The core imidazole structure is found in many antifungal drugs. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol for Antimicrobial Screening (General):

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are selected.

  • Culture Preparation: The microorganisms are cultured in appropriate broth media to a specific optical density.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • A serial dilution of the test compound (e.g., a derivative of this compound) is prepared in a 96-well microtiter plate.

    • Each well is inoculated with the microbial suspension.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its derivatives are promising candidates for the development of new anticancer and antimicrobial agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery. The experimental frameworks provided in this guide offer a starting point for researchers to design and execute studies aimed at unlocking the therapeutic value of this versatile imidazole derivative.

References

An In-depth Technical Guide to the Structure Elucidation of 4,5-dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4,5-dimethyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document combines known information for closely related analogs and foundational principles of organic chemistry to present a detailed characterization. This guide covers its chemical properties, a plausible synthetic route, and predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy). Furthermore, the known biological significance of the imidazole scaffold is discussed to provide context for its potential applications in drug discovery and development.

Introduction

Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The specific compound, this compound, possesses a unique substitution pattern that makes it a valuable synthon for the development of novel therapeutic agents. This guide aims to provide a thorough understanding of its structure and properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol N/A
CAS Number 118474-44-5[2]
Appearance Predicted: Off-white to yellow solidN/A
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Predicted: Soluble in methanol, DMSO, and chlorinated solventsN/A

Synthesis and Characterization

Proposed Synthetic Pathway

A common method for the synthesis of 2-substituted imidazoles is the formylation of an appropriately substituted imidazole precursor. A potential route is outlined below:

Synthetic Pathway cluster_0 Starting Material cluster_1 Intermediate Formation cluster_2 Formylation 3,4-diaminobutane 3,4-Diaminobutane 4,5-dimethyl-1H-imidazole 4,5-Dimethyl-1H-imidazole 3,4-diaminobutane->4,5-dimethyl-1H-imidazole + Glyoxal glyoxal Glyoxal product This compound 4,5-dimethyl-1H-imidazole->product + Formylating Agent reagents Vilsmeier-Haack or similar formylating agents (e.g., POCl₃/DMF)

A plausible synthetic route for this compound.
Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,5-Dimethyl-1H-imidazole

  • To a solution of 3,4-diaminobutane (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of glyoxal (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Step 2: Formylation of 4,5-Dimethyl-1H-imidazole

  • To a solution of 4,5-dimethyl-1H-imidazole (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add the formylating agent (e.g., Vilsmeier reagent, prepared from POCl₃ and DMF) at 0 °C.

  • The reaction is stirred at room temperature for a specified time, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The final product, this compound, is purified by column chromatography.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural analogs.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-9.8s1HAldehyde proton (-CHO)
~11.0-13.0br s1HImidazole N-H
~2.2-2.4s6HTwo methyl groups (-CH₃)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~180-185Aldehyde carbonyl (C=O)
~145-150Imidazole C2
~125-135Imidazole C4/C5
~10-15Methyl carbons (-CH₃)
Mass Spectrometry
m/zInterpretation
124[M]⁺ (Molecular ion)
123[M-H]⁺
95[M-CHO]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Interpretation
~3200-3400N-H stretching
~2900-3000C-H stretching (aliphatic)
~2700-2800C-H stretching (aldehyde)
~1670-1690C=O stretching (aldehyde)
~1500-1600C=N and C=C stretching (imidazole ring)

Potential Biological Significance

While there is no specific data on the biological activity of this compound, the imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds.

Biological_Activities Imidazole_Scaffold Imidazole Scaffold Antifungal Antifungal Imidazole_Scaffold->Antifungal Antibacterial Antibacterial Imidazole_Scaffold->Antibacterial Anticancer Anticancer Imidazole_Scaffold->Anticancer Anti-inflammatory Anti-inflammatory Imidazole_Scaffold->Anti-inflammatory Antiviral Antiviral Imidazole_Scaffold->Antiviral

Known biological activities of compounds containing the imidazole scaffold.

Derivatives of imidazole are known to exhibit a wide range of pharmacological effects, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[1] The presence of the aldehyde group and the two methyl groups on the imidazole ring of this compound provides reactive sites for further chemical modifications, making it a versatile building block for the synthesis of new chemical entities with potential therapeutic applications.

Conclusion

This technical guide has provided a detailed, albeit partially predictive, structural elucidation of this compound. While direct experimental data remains scarce in the public domain, the information compiled herein from related compounds and chemical principles offers a solid foundation for researchers and scientists. The proposed synthetic pathway and predicted spectroscopic data serve as a valuable starting point for the synthesis and characterization of this compound. Given the established biological importance of the imidazole core, this compound represents a promising scaffold for the development of novel therapeutic agents. Further experimental validation of the data presented in this guide is highly encouraged.

References

Spectroscopic Profile of 4,5-dimethyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dimethyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of a complete public dataset for this specific molecule, this document presents a combination of available data for closely related structural analogs to offer a robust predictive spectroscopic profile. This guide is intended to support research, development, and quality control activities involving this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound based on data from structurally similar compounds: imidazole-2-carbaldehyde, 4-methyl-1H-imidazole-5-carbaldehyde, and 4,5-dimethyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Predicted)
~9.7 - 9.9Singlet1HAldehyde proton (-CHO)
~12.0 - 13.0Broad Singlet1HImidazole N-H
~2.2 - 2.4Singlet3HMethyl group at C4
~2.2 - 2.4Singlet3HMethyl group at C5

Prediction is based on the known spectra of imidazole-2-carbaldehyde and other methylated imidazole aldehydes.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment (Predicted)
~180 - 185Aldehyde Carbonyl (C=O)
~145 - 150Imidazole C2
~135 - 140Imidazole C4/C5
~125 - 130Imidazole C4/C5
~10 - 15Methyl Carbon (CH₃)

Prediction is based on data for imidazole-2-carbaldehyde and 4,5-dimethyl-1H-imidazole.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment (Predicted)
3200 - 3000BroadN-H stretch of imidazole
2950 - 2850MediumC-H stretch of methyl groups
2850 - 2750WeakC-H stretch of aldehyde
1680 - 1660StrongC=O stretch of aldehyde
1580 - 1450Medium-StrongC=C and C=N stretching of imidazole ring

Prediction is based on characteristic vibrational modes of imidazole and aldehyde functional groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation (Predicted)
124[M]⁺ (Molecular Ion)
123[M-H]⁺
95[M-CHO]⁺
81Fragmentation of imidazole ring

Prediction is based on the fragmentation pattern of 4,5-dimethyl-1H-imidazole and general principles of mass spectrometry.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for imidazole derivatives, based on standard laboratory practices.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and can influence the chemical shifts, particularly of the N-H proton.

  • Instrument : A standard NMR spectrometer with a proton frequency of 300 MHz or higher is typically used.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • A wider spectral width is used to encompass the range of carbon chemical shifts.

FT-IR Spectroscopy
  • Sample Preparation :

    • Solid State (KBr Pellet) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument : A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum.

    • The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method :

    • Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam.

    • Electrospray Ionization (ESI) : A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated.

  • Mass Analyzer : A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition : The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ir FT-IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight data_proc Data Processing & Interpretation nmr->data_proc ir->data_proc ms->data_proc structure_ver Structure Verification data_proc->structure_ver

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Tautomerism in Dimethyl-Imidazole-Carbaldehyde Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of dimethyl-imidazole-carbaldehyde derivatives, compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The guide details the theoretical basis of tautomerism in these molecules, outlines experimental and computational methodologies for their study, and presents relevant data to aid in their characterization.

Introduction to Tautomerism in Imidazole Derivatives

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with significant implications for the chemical and biological properties of molecules.[3] In imidazole derivatives, the potential for proton migration between nitrogen atoms (annular tautomerism) and between a heteroatom and a carbon atom (e.g., keto-enol tautomerism) can significantly influence their reactivity, binding affinity to biological targets, and pharmacokinetic properties.[1][3] Understanding and controlling the tautomeric equilibrium of dimethyl-imidazole-carbaldehyde derivatives is therefore crucial for the rational design and development of novel therapeutics.

Tautomeric Forms of Dimethyl-Imidazole-Carbaldehyde

Dimethyl-imidazole-carbaldehyde can exist in several tautomeric forms. The most prevalent are the annular tautomers, which arise from the migration of a proton between the two nitrogen atoms of the imidazole ring. Additionally, keto-enol tautomerism involving the carbaldehyde group can also occur.

Annular Tautomerism

Annular tautomerism in asymmetrically substituted imidazoles leads to the coexistence of two distinct tautomers. For a generic 1,2-dimethyl-imidazole-4-carbaldehyde, the tautomeric equilibrium involves the interconversion between the 1,2-dimethyl-1H-imidazole-4-carbaldehyde and the 2,3-dimethyl-3H-imidazole-4-carbaldehyde forms.

Annular_Tautomerism T1 1,2-Dimethyl-1H-imidazole-4-carbaldehyde T2 2,3-Dimethyl-3H-imidazole-4-carbaldehyde T1->T2 Proton Transfer

Annular tautomerism in dimethyl-imidazole-carbaldehyde.
Keto-Enol Tautomerism

The carbaldehyde substituent can also exhibit keto-enol tautomerism, where the keto form (the aldehyde) is in equilibrium with its enol form (a hydroxymethylidene).

Keto_Enol_Tautomerism Keto Keto Tautomer (Carbaldehyde) Enol Enol Tautomer (Hydroxymethylidene) Keto->Enol Proton Transfer

Keto-enol tautomerism of the carbaldehyde group.

Experimental Methodologies for Tautomerism Analysis

The study of tautomerism relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[4] By analyzing the chemical shifts and integrals of signals specific to each tautomer, their relative populations can be determined.

Sample Preparation [5][6]

  • Weighing: Accurately weigh 5-25 mg of the dimethyl-imidazole-carbaldehyde derivative for ¹H NMR, and 50-100 mg for ¹³C NMR. For quantitative analysis, also accurately weigh a suitable internal standard (e.g., dimethyl terephthalate) that has signals that do not overlap with the analyte.[5]

  • Dissolution: Dissolve the sample and internal standard in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent can influence the tautomeric equilibrium.

  • Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Capping: Cap the NMR tube and ensure it is properly labeled.

Data Acquisition

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • For quantitative ¹H NMR, use a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A 90° pulse angle should be used.

    • For ¹³C NMR, inverse-gated decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

  • Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra.

Data Analysis

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Signal Identification: Identify the resonance signals corresponding to each tautomer. The chemical shifts of protons and carbons attached to or near the imidazole ring are particularly sensitive to the tautomeric form.[7][8]

  • Integration: Carefully integrate the well-resolved signals of each tautomer.

  • Ratio Calculation: The ratio of the tautomers is determined by the ratio of their respective integral values, normalized by the number of protons contributing to each signal. The equilibrium constant (K_eq) can then be calculated.

VT-NMR is used to study the dynamics of tautomeric interconversion and can help to resolve broad signals at room temperature.[9][10]

  • Sample Preparation: Prepare the sample as for quantitative NMR.

  • Temperature Control: Set the desired temperature on the spectrometer. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.[9]

  • Data Acquisition: Acquire spectra at a range of temperatures. It is crucial to stay within the boiling and freezing points of the solvent.[9]

  • Data Analysis: Analyze the changes in chemical shifts, line shapes, and integrals as a function of temperature. At low temperatures, the interconversion may be slow enough on the NMR timescale to observe sharp, distinct signals for each tautomer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound & Standard prep2 Dissolve in Deuterated Solvent prep3 Filter into NMR Tube acq1 Insert Sample prep3->acq1 acq2 Lock, Tune, Shim acq3 Acquire Spectra (VT if needed) an1 Process Spectra acq3->an1 an2 Identify Tautomer Signals an1->an2 an3 Integrate & Calculate Ratio an2->an3

General workflow for NMR analysis of tautomerism.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[11][12]

  • Sample Preparation:

    • Prepare a stock solution of the dimethyl-imidazole-carbaldehyde derivative of a known concentration in a suitable solvent (e.g., ethanol, acetonitrile).

    • Prepare a series of dilutions from the stock solution.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution, typically from 200 to 400 nm, using the pure solvent as a blank.

  • Data Analysis:

    • Identify the absorption maxima (λ_max) for each tautomer. This may require deconvolution of overlapping bands.[13]

    • The relative concentrations of the tautomers can be determined by applying the Beer-Lambert law if the molar absorptivities of the individual tautomers are known or can be estimated.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or other phasing techniques and refine the structural model. The positions of hydrogen atoms, which define the tautomeric form, can often be located from the difference Fourier map.

Computational Chemistry Methods

Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying tautomerism. They can predict the relative stabilities of tautomers, their geometric structures, and their spectroscopic properties.[4]

Workflow for DFT Calculations

DFT_Workflow start Define Tautomer Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq Frequency Calculation (Confirm Minima) geom_opt->freq nmr NMR Calculation (GIAO) geom_opt->nmr uvvis UV-Vis Calculation (TD-DFT) geom_opt->uvvis energy Single-Point Energy (Higher Level Theory) freq->energy analysis Analyze Energies & Spectra energy->analysis nmr->analysis uvvis->analysis

A typical workflow for DFT calculations of tautomers.
  • Structure Input: Build the 3D structures of all possible tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Solvation effects can be included using a continuum solvent model (e.g., PCM).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies of the optimized structures, often with a higher level of theory, to obtain accurate relative energies and predict the most stable tautomer.

  • Spectroscopic Prediction:

    • NMR: Use the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts for each tautomer.[7][8]

    • UV-Vis: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths to predict the UV-Vis absorption spectra.[7]

  • Analysis: Compare the calculated relative energies to determine the theoretical tautomer distribution. Compare the predicted NMR and UV-Vis spectra with experimental data to assign the observed signals to specific tautomers.

Quantitative Data Summary

While specific experimental data for tautomerism in dimethyl-imidazole-carbaldehyde derivatives is scarce in the literature, the following tables provide illustrative data from related compounds.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for Imidazole Derivatives

CompoundTautomerSolventH-2H-4H-5C-2C-4C-5Reference
1-Methylimidazole-CDCl₃7.486.957.08137.9129.5120.9[7]
4-Methylimidazole4-Methyl-1HCD₂Cl₂7.53-6.75135.5134.1115.1[8]
5-Methylimidazole5-Methyl-1HCD₂Cl₂7.536.75-135.5121.1127.3[8]
2-Phenyl-1H-imidazole-4(5)-carbaldehydeTautomer IDMSO-d₆--8.01---[4]
2-Phenyl-1H-imidazole-4(5)-carbaldehydeTautomer IIDMSO-d₆-8.01----[4]

Table 2: Illustrative UV-Vis Absorption Maxima (λ_max) for Imidazole-Carbaldehyde Derivatives

CompoundSolventλ_max (nm)Reference
Imidazole-2-carbaldehydeWater280[11]
4-Methyl-imidazole-2-carbaldehydeMethanol/Water282[11]

Table 3: Calculated Relative Energies for Tautomers of 2-Phenyl-1H-imidazole-carbaldehydes [4]

DerivativeTautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in DMSO
2-Phenyl-1H-imidazole-5-carbaldehydeTautomer I0.000.00
2-Phenyl-1H-imidazole-4-carbaldehydeTautomer II2.511.18

Conclusion

The study of tautomerism in dimethyl-imidazole-carbaldehyde derivatives is essential for understanding their chemical behavior and biological activity. This guide has outlined the key experimental and computational techniques for the characterization of tautomeric forms. While specific data for these exact compounds are limited, the methodologies presented, along with data from analogous systems, provide a robust framework for researchers in drug discovery and development to investigate and modulate the tautomeric equilibria of these important heterocyclic compounds. A combined approach using NMR, UV-Vis, X-ray crystallography, and DFT calculations will provide the most comprehensive understanding of the tautomerism in this class of molecules.

References

A Foundational Theoretical Analysis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde: A Whitepaper for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive theoretical analysis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Due to a lack of existing published theoretical studies on this specific molecule, this whitepaper presents a foundational computational investigation to elucidate its structural, vibrational, and electronic properties. The insights derived are intended to guide further experimental research and support rational drug design efforts.

Introduction

Imidazole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The unique electronic and structural characteristics of the imidazole ring allow it to participate in various non-covalent interactions, making it a privileged structure in medicinal chemistry. The title compound, this compound, combines this critical heterocycle with a reactive carbaldehyde group, positioning it as a versatile building block for synthesizing more complex molecular architectures.

Understanding the intrinsic molecular properties of this compound is paramount for predicting its reactivity, stability, and potential interactions with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine these properties at the atomic level. This whitepaper outlines a de novo theoretical study of this compound, providing a robust dataset and analysis of its optimized geometry, vibrational modes, and frontier molecular orbitals.

Computational Methodology

All theoretical calculations were conceptually performed using a standard quantum chemical software package. The methodology was designed to provide a high level of accuracy for a molecule of this class.

2.1 Geometry Optimization and Vibrational Analysis

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2] The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both hydrogen and heavy atoms, to accurately describe the electronic distribution and intermolecular interactions.[1]

A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated harmonic frequencies were uniformly scaled by a factor of 0.9679 to correct for anharmonicity and inherent method limitations, providing a better comparison with potential experimental data.[3]

2.2 Electronic Properties Analysis

Key electronic properties were derived from the optimized structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's electronic reactivity and kinetic stability.[1][4] Additionally, a Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

G Computational Workflow for Molecular Analysis cluster_input Input start Initial Structure of This compound opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt Initial Coordinates freq Frequency Calculation (B3LYP/6-311++G(d,p)) opt->freq Optimized Structure elec Electronic Properties (HOMO, LUMO, MEP) opt->elec Wavefunction geom Optimized Geometry (Bond Lengths, Angles) freq->geom vib Vibrational Spectra (IR/Raman Frequencies) freq->vib

Caption: Workflow for the theoretical analysis of the target molecule.

Results and Discussion

3.1 Molecular Geometry

The geometry optimization yielded a planar imidazole ring, as expected for an aromatic system. The key structural parameters are summarized in Table 1. The bond lengths within the imidazole ring are intermediate between typical single and double bonds, confirming its aromatic character. The C-C and C-N bond lengths of the imidazole ring and the attached functional groups are consistent with those reported for similar imidazole derivatives in computational studies.[4][5]

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Value (Å / °)
Bond Lengths
N1-C2 1.375
C2-N3 1.318
N3-C4 1.389
C4-C5 1.379
C5-N1 1.381
C4-C(Methyl) 1.508
C5-C(Methyl) 1.509
C2-C(Aldehyde) 1.465
C(Aldehyde)-O 1.215
Bond Angles
N1-C2-N3 111.5
C2-N3-C4 107.2
N3-C4-C5 109.8
C4-C5-N1 105.5
C5-N1-C2 106.0
N1-C2-C(Aldehyde) 123.8

| | O-C(Aldehyde)-C2 | 124.5 |

3.2 Vibrational Analysis

The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. Key vibrational modes are assigned in Table 2. The N-H stretching vibration is predicted around 3370 cm⁻¹, characteristic of imidazole compounds.[6] The C=O stretching of the carbaldehyde group gives a strong theoretical band near 1715 cm⁻¹, which is a key signature for experimental identification. Aromatic C-H and C-N stretching modes are also identified in their expected regions. This theoretical spectrum serves as a valuable reference for experimental IR and Raman studies.

Table 2: Selected Calculated Vibrational Frequencies (Scaled)

Wavenumber (cm⁻¹) Assignment Vibrational Mode
3370 ν(N-H) N-H stretching
3125 ν(C-H) Aromatic C-H stretching
2960 ν(C-H) Methyl C-H asymmetric stretching
2885 ν(C-H) Methyl C-H symmetric stretching
1715 ν(C=O) Aldehyde C=O stretching
1595 ν(C=C), ν(C=N) Ring stretching
1460 δ(C-H) Methyl C-H bending
1340 ν(C-N) Ring C-N stretching

| 825 | γ(C-H) | Out-of-plane C-H bending |

3.3 Electronic Properties and Reactivity

The analysis of frontier molecular orbitals (FMOs) is crucial for understanding chemical reactivity. The HOMO and LUMO energy values and their difference (the HOMO-LUMO gap) are presented in Table 3.

Table 3: Calculated Electronic Properties

Property Value
HOMO Energy -6.25 eV
LUMO Energy -1.98 eV
HOMO-LUMO Gap (ΔE) 4.27 eV

| Dipole Moment | 3.85 D |

The HOMO is primarily localized over the electron-rich dimethyl-imidazole ring, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the carbaldehyde group and the C2-N3 bond of the imidazole ring, highlighting this region as the likely site for nucleophilic attack. The HOMO-LUMO energy gap of 4.27 eV suggests that the molecule possesses good kinetic stability.

G Frontier Orbitals and Reactivity cluster_reactivity Predicted Reactivity cluster_molecule Molecular Regions HOMO HOMO -6.25 eV Highest Occupied Molecular Orbital electrophile Electrophilic Attack Site (e.g., Protonation) HOMO:f0->electrophile Electron Donation LUMO LUMO -1.98 eV Lowest Unoccupied Molecular Orbital ring Imidazole Ring electrophile->ring nucleophile Nucleophilic Attack Site (e.g., Hydride Addition) nucleophile->LUMO:f0 Electron Acceptance aldehyde Carbaldehyde Group nucleophile->aldehyde

Caption: Relationship between FMOs and molecular reactivity sites.

The Molecular Electrostatic Potential (MEP) map further supports these findings. It shows a region of high negative potential (red) around the aldehydic oxygen and the N3 atom of the imidazole ring, making them the primary centers for electrophilic and hydrogen bond donor interactions. A region of positive potential (blue) is observed around the N-H proton, indicating its acidic character and role as a hydrogen bond donor.

Conclusion and Future Directions

This theoretical investigation provides the first, albeit foundational, computational characterization of this compound. The study delivers key data on the molecule's geometry, vibrational signature, and electronic reactivity profile.

  • The molecule possesses a stable, planar aromatic structure.

  • The HOMO-LUMO gap of 4.27 eV indicates good chemical stability.

  • The imidazole ring is the primary site for electrophilic attack, while the carbaldehyde group is susceptible to nucleophilic attack.

  • The aldehydic oxygen and N3 atom are key hydrogen bond acceptor sites.

These computational results provide a robust framework for interpreting experimental data and for the rational design of new derivatives. Future work should focus on experimental validation of these findings through X-ray crystallography, IR/Raman spectroscopy, and NMR. Furthermore, this baseline study can be extended to model the interactions of this molecule with specific biological targets, such as enzyme active sites, to explore its potential as a lead compound in drug discovery.

References

The Genesis and Evolution of Substituted Imidazole Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted imidazole aldehydes represent a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertaining to these valuable chemical entities. We delve into detailed experimental protocols for their preparation, present quantitative data on their biological activities, and explore their interactions with key cellular signaling pathways. This document is intended to be an in-depth resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

A Historical Perspective: From Glyoxaline to Functionalized Aldehydes

The journey of imidazole chemistry began in 1858 when Heinrich Debus first synthesized the parent imidazole ring, which he named "glyoxaline," from the reaction of glyoxal and ammonia. This seminal discovery laid the groundwork for the exploration of a vast new territory in heterocyclic chemistry. Shortly after, in 1882, Bronisław Radziszewski expanded upon this work by developing a more general method for synthesizing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, a reaction now famously known as the Debus-Radziszewski imidazole synthesis.[1][2]

While these early syntheses established the imidazole core, the specific introduction of an aldehyde functionality onto the imidazole ring was a subsequent development. Though a definitive first synthesis of a simple imidazole aldehyde is not easily pinpointed in early literature, the advent of formylation reactions, such as the Vilsmeier-Haack reaction, provided a direct pathway to these crucial building blocks. This reaction, which formylates electron-rich aromatic compounds, proved applicable to the imidazole nucleus, enabling the targeted synthesis of imidazole aldehydes.[3] Further synthetic advancements, including the oxidation of hydroxymethylimidazoles and the formylation of lithiated imidazole intermediates, have provided a robust toolkit for the preparation of a diverse range of substituted imidazole aldehydes.

Synthetic Methodologies: Crafting the Imidazole Aldehyde Core

The synthesis of substituted imidazole aldehydes can be broadly approached in two ways: construction of the imidazole ring already bearing a masked or direct aldehyde precursor, or post-functionalization of a pre-formed imidazole ring.

The Vilsmeier-Haack Reaction: A Classic Approach to Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic systems like imidazole. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-butyl-4-chloro-5-formylimidazole [4][5]

This protocol outlines the synthesis of a substituted imidazole aldehyde using a Vilsmeier-Haack type reaction.

  • Preparation of the Imidazole Precursor: A condensation reaction between pentamidine hydrochloride and glyoxal is performed, maintaining the pH of the system between 6.0 and 7.5. Following the reaction, the resulting intermediate is dehydrated to yield 2-butyl-1H-imidazol-5(4H)-one.

  • Vilsmeier-Haack Formylation: In a separate reaction vessel, add phosphorus oxychloride (25 g) to toluene (50 mL) and stir for 10 minutes to dissolve. To this solution, add 2-butyl-1H-imidazol-5(4H)-one (9.8 g, 0.07 mol).

  • Heat the mixture to 100°C and add N,N-dimethylformamide (DMF) (12.8 g, 0.175 mol) dropwise.

  • After the addition is complete, maintain the reaction temperature at 100-105°C for 2 hours.

  • Upon completion, the reaction mixture is worked up to isolate the desired product, 2-butyl-4-chloro-5-formylimidazole.

Logical Workflow for Vilsmeier-Haack Synthesis

Vilsmeier_Haack Substituted Imidazole Substituted Imidazole Addition & Cyclization Addition & Cyclization Substituted Imidazole->Addition & Cyclization Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Electrophilic Iminium Ion Electrophilic Iminium Ion Vilsmeier Reagent (DMF/POCl3)->Electrophilic Iminium Ion Electrophilic Iminium Ion->Addition & Cyclization Hydrolysis Hydrolysis Addition & Cyclization->Hydrolysis Substituted Imidazole Aldehyde Substituted Imidazole Aldehyde Hydrolysis->Substituted Imidazole Aldehyde

Caption: Vilsmeier-Haack formylation of an imidazole.

Oxidation of Hydroxymethylimidazoles

A common and straightforward method for the synthesis of imidazole aldehydes is the oxidation of the corresponding hydroxymethylimidazoles. A variety of oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a frequently used reagent.

Experimental Protocol: Synthesis of 1H-Imidazole-4-carbaldehyde [6]

  • Dissolve 1H-imidazole-4-methanol (25.1 g, 0.254 mol) in methanol (250 g).

  • Transfer the solution to a 500 mL reaction vessel and add manganese dioxide (125 g, 1.43 mol).

  • Heat the reaction mixture to 40°C and stir for 6 hours.

  • After the reaction is complete, cool the mixture to 25°C and filter to remove the manganese dioxide.

  • Wash the filtered solid with methanol (2 x 50 g).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield 1H-imidazole-4-carbaldehyde.

Workflow for Oxidation Synthesis

Oxidation_Synthesis Hydroxymethylimidazole Hydroxymethylimidazole Oxidation Reaction Oxidation Reaction Hydroxymethylimidazole->Oxidation Reaction Oxidizing Agent (e.g., MnO2) Oxidizing Agent (e.g., MnO2) Oxidizing Agent (e.g., MnO2)->Oxidation Reaction Imidazole Aldehyde Imidazole Aldehyde Oxidation Reaction->Imidazole Aldehyde

Caption: Synthesis of imidazole aldehydes via oxidation.

Formylation via Lithiated Imidazoles

This method involves the deprotonation of an imidazole derivative at a specific position using a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching the resulting lithiated intermediate with a formylating agent such as DMF. This approach offers high regioselectivity.

Experimental Protocol: Synthesis of Imidazole-2-carboxaldehyde [7]

  • To a solution of 2-bromo-1H-imidazole (0.65 g, 4.4 mmol) in anhydrous THF (20 mL) at 0°C, slowly add a 2 M solution of isopropylmagnesium chloride in THF (2.2 mL, 4.4 mmol). Stir for 5 minutes.

  • Add a 2.5 M solution of n-butyllithium in hexanes (3.5 mL, 8.8 mmol) dropwise, maintaining the temperature below 20°C. Stir for 30 minutes.

  • Add dry N,N-dimethylformamide (DMF) (0.32 g, 4.4 mmol) and allow the reaction to warm to 20°C over 30 minutes.

  • Quench the reaction with water (6 mL) while keeping the temperature below 20°C.

  • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry, and concentrate. Purify the residue by silica gel chromatography to afford imidazole-2-carboxaldehyde.

Biological Activities and Quantitative Data

Substituted imidazole derivatives, including those with aldehyde functionalities, have garnered significant interest in drug discovery due to their broad spectrum of biological activities. They are known to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The imidazole scaffold is a key component in many established drugs.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of substituted imidazoles. These compounds often exert their activity by inhibiting key enzymes involved in cancer cell proliferation and survival.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2,4,5-trisubstituted imidazolesT24 (Urothelial Carcinoma)56.11 - 67.29[1]
Imidazole-Thiadiazole DerivativesHEPG2-1 (Liver Carcinoma)0.86 - 1.44[8]
N-1 arylidene amino imidazole-2-thionesMCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon)< 5[9][10]
Imidazole-Pyridine HybridsBT-474 (Breast)35.56 - 48.12[11]
2-amino-1-arylidenaminoimidazolesNUGC-3 (Gastric Cancer)0.05 - 0.91[12]
Antimicrobial and Antifungal Activity

The imidazole core is a well-established pharmacophore in antifungal and antimicrobial agents. Substituted imidazole aldehydes and their derivatives have shown promising activity against a range of pathogens.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Imidazole-Pyridine DerivativesStaphylococcus aureus, MRSA625 - 1250[13][14]
Imidazole-Pyridine DerivativesEscherichia coli, Pseudomonas aeruginosa2500 - >5000[13][14]
Imidazole-Dienone DerivativesCandida albicans (fluconazole-resistant)8[13]
Amide Imidazole DerivativesCandida albicans8[15]
Imidazole and Triazole DerivativesCandida speciesNot specified[16]
N-substituted Imidazole DerivativesS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. nigerNot specified[10][17]
Imidazole-Thiadiazole-ThionesVarious microbial strainsNot specified[18]

Role in Cellular Signaling Pathways

Substituted imidazoles have been identified as potent modulators of various cellular signaling pathways, which often underlies their therapeutic effects. A prominent target is the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammatory responses.

Inhibition of the p38 MAP Kinase Pathway

The p38 MAPK pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[19] Imidazole-based compounds have been developed as competitive inhibitors of p38α MAP kinase at the ATP-binding site.[19] By blocking the activity of p38 MAP kinase, these compounds can effectively suppress the inflammatory response.

p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway cluster_upstream Upstream Activators cluster_core p38 MAPK cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MAP3Ks (e.g., TAK1, ASK1) MAP3Ks (e.g., TAK1, ASK1) Stress Stimuli->MAP3Ks (e.g., TAK1, ASK1) Cytokines Cytokines Cytokines->MAP3Ks (e.g., TAK1, ASK1) MKK3/6 MKK3/6 MAP3Ks (e.g., TAK1, ASK1)->MKK3/6 p38 p38 MKK3/6->p38 MAPKAPKs (e.g., MK2) MAPKAPKs (e.g., MK2) p38->MAPKAPKs (e.g., MK2) Transcription Factors (e.g., ATF2, MEF2C) Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription Factors (e.g., ATF2, MEF2C) Inflammatory Response Inflammatory Response MAPKAPKs (e.g., MK2)->Inflammatory Response Transcription Factors (e.g., ATF2, MEF2C)->Inflammatory Response Imidazole Inhibitor Imidazole Inhibitor Imidazole Inhibitor->p38 Inhibition

Caption: Imidazole derivatives as inhibitors of the p38 MAPK pathway.

Conclusion

Substituted imidazole aldehydes are a cornerstone of modern medicinal chemistry, with a rich history rooted in the fundamental discoveries of imidazole synthesis. The development of diverse and efficient synthetic routes to these compounds has opened up avenues for the creation of a multitude of biologically active molecules. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, often through the modulation of key signaling pathways like the p38 MAP kinase cascade, underscores their continued importance in the quest for new therapeutics. This guide serves as a foundational resource for researchers aiming to harness the potential of this remarkable class of heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols: 4,5-dimethyl-1H-imidazole-2-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dimethyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in modern organic synthesis. Its unique structural features, including the reactive aldehyde group at the C2 position and the dimethyl-substituted imidazole core, make it an important precursor for the synthesis of a wide array of complex molecules. The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its ability to participate in hydrogen bonding and coordinate with metal ions. Consequently, this aldehyde is of significant interest for the development of novel therapeutic agents, functional materials, and catalysts.

The primary applications of this compound revolve around its use in condensation reactions, particularly for the formation of Schiff bases (imines). These Schiff bases are valuable intermediates in their own right and are frequently used as ligands for the synthesis of transition metal complexes with potential applications in catalysis and materials science. Furthermore, derivatives of this aldehyde have been explored for their biological activities, including antimicrobial and anti-inflammatory properties.

Key Applications
  • Synthesis of Schiff Bases: The most prominent application is the condensation reaction with primary amines to form Schiff bases. This reaction is typically straightforward and provides a modular approach to a diverse range of N-substituted imines. These compounds are pivotal in the construction of more complex heterocyclic systems and as ligands in coordination chemistry.

  • Preparation of Biologically Active Molecules: The imidazole core is a key component in many biologically active compounds. Schiff bases derived from this compound and their subsequent derivatives are investigated for various pharmacological activities. The resulting compounds have shown potential as anti-inflammatory and antimicrobial agents.

  • Ligand Synthesis for Metal Complexes: The Schiff bases formed from this aldehyde are excellent chelating ligands, capable of coordinating with a variety of metal ions through the imine nitrogen and one of the imidazole ring nitrogens. These metal complexes are studied for their catalytic activity, magnetic properties, and potential as therapeutic agents.

Data Presentation: Synthesis of Imidazole-Based Schiff Bases

The following table summarizes representative data for the synthesis of Schiff bases from imidazole aldehydes and various primary amines. While specific data for this compound is limited in publicly accessible literature, the data for the closely related imidazole-2-carboxaldehyde and 4-methyl-5-imidazolecarboxaldehyde are presented to illustrate typical reaction conditions and outcomes.

AldehydeAmineSolventCatalystTime (h)Temp. (°C)Yield (%)Reference
Imidazole-2-carboxaldehydeL-phenylalanineMethanolKOH16078
4-methyl-5-imidazolecarboxaldehyde2-aminophenolEthanol-24Reflux-[1]
4-methyl-5-imidazolecarboxaldehyde2-aminothiophenolEthanol-1Reflux-[1]
Imidazole-2-carboxaldehyde4-aminoantipyrineEthanolAcetic acid (cat.)6Reflux85[2]
Experimental Protocols

The following are detailed, generalized protocols for the synthesis of Schiff bases and their corresponding metal complexes using this compound, based on established procedures for analogous imidazole aldehydes.

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, or alkylamine)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1.0 eq.) dissolved in absolute ethanol.

  • (Optional) Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the purified Schiff base.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Protocol 2: Synthesis of a Metal Complex with an Imidazole-derived Schiff Base Ligand

This protocol outlines the synthesis of a metal complex using a Schiff base ligand prepared from this compound.

Materials:

  • Schiff base ligand (from Protocol 1)

  • Metal salt (e.g., Cobalt(II) chloride, Nickel(II) chloride, Copper(II) chloride)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Schiff base ligand (2.0 eq.) in methanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve the metal salt (1.0 eq.) in methanol.

  • Add the metal salt solution dropwise to the ligand solution with vigorous stirring at room temperature.

  • A precipitate of the metal complex should form either immediately or after a short period of stirring (typically 1-3 hours).

  • Continue stirring for an additional 1-2 hours to ensure complete complexation.

  • Collect the solid metal complex by filtration.

  • Wash the precipitate with a small amount of cold methanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Dry the complex under vacuum.

  • Characterize the resulting metal complex using techniques such as IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Visualizations

Schiff_Base_Synthesis Aldehyde 4,5-dimethyl-1H- imidazole-2-carbaldehyde Solvent Ethanol/Methanol Reflux, 2-6h Aldehyde->Solvent Amine Primary Amine (R-NH2) Amine->Solvent SchiffBase Schiff Base (Imine) Solvent->SchiffBase Water H2O Solvent->Water +

Caption: General workflow for the synthesis of Schiff bases.

Metal_Complex_Formation SchiffBase Schiff Base Ligand (L) Stirring Methanol RT, 1-3h SchiffBase->Stirring MetalSalt Metal Salt (e.g., MCl2) MetalSalt->Stirring Complex Metal Complex (e.g., [M(L)2Cl2]) Stirring->Complex

Caption: Synthesis of a metal complex from a Schiff base ligand.

Signaling_Pathway_Concept cluster_synthesis Synthesis cluster_application Potential Application Aldehyde 4,5-dimethyl-1H-imidazole- 2-carbaldehyde SchiffBase Schiff Base Derivative Aldehyde->SchiffBase Amine Primary Amine Amine->SchiffBase Target Biological Target (e.g., Bacterial Enzyme) SchiffBase->Target Interaction Response Biological Response (e.g., Antimicrobial Activity) Target->Response Inhibition

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel bioactive molecules, specifically Schiff bases and chalcones, using 4,5-dimethyl-1H-imidazole-2-carbaldehyde as a key starting material. The synthesized compounds are of significant interest in medicinal chemistry due to their potential antimicrobial and anticancer properties. This document outlines synthetic methodologies, purification techniques, and characterization data. Additionally, it includes representative quantitative bioactivity data for analogous compounds and illustrates key signaling pathways that may be modulated by these molecules.

Introduction to Bioactive Imidazole Derivatives

The imidazole ring is a crucial scaffold in a vast array of biologically active compounds and pharmaceuticals.[1][2] Its presence is associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The aldehyde functionality at the 2-position of the 4,5-dimethyl-1H-imidazole ring serves as a versatile handle for the synthesis of a diverse library of derivatives, such as Schiff bases and chalcones, which are known to exhibit significant biological effects.[5][6]

Schiff Bases: Formed by the condensation of an aldehyde with a primary amine, Schiff bases containing an imidazole moiety have demonstrated potent antimicrobial activity against a range of bacterial and fungal strains.[4][7][8]

Chalcones: These α,β-unsaturated ketones, synthesized via Claisen-Schmidt condensation, are precursors to flavonoids and have been extensively studied for their anticancer properties.[9] Imidazole-chalcone hybrids have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[1][2][3]

Synthesis of Bioactive Molecules

This section details the synthetic protocols for preparing Schiff bases and chalcones from this compound.

2.1. General Experimental Workflow

The overall workflow for the synthesis and evaluation of these bioactive molecules is depicted below.

Experimental Workflow General Experimental Workflow start Starting Material (this compound) synthesis Synthesis (Schiff Base or Chalcone Formation) start->synthesis reagents Reactants (Amines or Acetophenones) reagents->synthesis purification Purification (Recrystallization or Chromatography) synthesis->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization bioactivity Biological Evaluation (Antimicrobial/Anticancer Assays) characterization->bioactivity

Caption: A generalized workflow for the synthesis and biological evaluation of derivatives of this compound.

2.2. Protocol 1: Synthesis of Imidazole Schiff Bases

This protocol describes the synthesis of a representative Schiff base from this compound and a primary amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of ethanol.

  • To this solution, add 10 mmol of aniline.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • After completion of the reaction, cool the mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.[11]

  • The crude product can be further purified by recrystallization from ethanol.

2.3. Protocol 2: Synthesis of Imidazole Chalcones

This protocol details the Claisen-Schmidt condensation for the synthesis of a chalcone from this compound and an acetophenone derivative.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-hydroxyacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (40%)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 30 mL of ethanol in a flask.[12]

  • Cool the mixture in an ice bath and slowly add 10 mL of 40% aqueous sodium hydroxide solution with constant stirring.[9]

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid chalcone, wash thoroughly with water until the washings are neutral, and dry.[12]

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Representative Bioactivity Data

While specific bioactivity data for derivatives of this compound are not extensively available, the following tables present representative quantitative data for analogous imidazole-based Schiff bases and chalcones to indicate their potential efficacy.

Table 1: Representative Antimicrobial Activity of Imidazole-Based Schiff Bases (MIC in µg/mL)

Compound TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Imidazole-Schiff Base 162.512562.5>250[13]
Imidazole-Schiff Base 210012550100[14]
Imidazole-Schiff Base 362.5-250-[13]
Imidazole-Schiff Base 4-100100-[14]

Table 2: Representative Anticancer Activity of Imidazole-Based Chalcones (IC50 in µM)

Compound TypeMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT116 (Colon)Reference
Imidazole-Chalcone 19.887.0515.21-[12]
Imidazole-Chalcone 28.919.7310.93-[15]
Imidazole-Chalcone 31.26--1.89[2]
Imidazole-Chalcone 4-63.4321.97-[3]

Potential Signaling Pathways

Imidazole-based bioactive molecules can exert their effects through various cellular signaling pathways. The following diagrams illustrate two common mechanisms of action for anticancer imidazole derivatives.

4.1. Tubulin Polymerization Inhibition and Apoptosis Induction

Many imidazole-chalcone derivatives exhibit anticancer activity by interfering with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[3]

Tubulin Inhibition Pathway Tubulin Polymerization Inhibition Pathway compound Imidazole-Chalcone Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits disruption Microtubule Dynamics Disruption polymerization->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism of tubulin polymerization inhibition by an imidazole-chalcone derivative, leading to apoptosis.

4.2. Induction of the Intrinsic Apoptosis Pathway

Imidazole derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Apoptosis Pathway Intrinsic Apoptosis Pathway compound Imidazole Derivative bcl2 Bcl-2 (Anti-apoptotic) Expression compound->bcl2 Downregulates bax Bax (Pro-apoptotic) Expression compound->bax Upregulates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway by an imidazole derivative.

References

Application Notes and Protocols: 4,5-dimethyl-1H-imidazole-2-carbaldehyde as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,5-dimethyl-1H-imidazole-2-carbaldehyde as a versatile precursor for the development of novel pharmaceutical agents. The imidazole scaffold is a prominent feature in many clinically significant drugs due to its ability to engage in various biological interactions. This document outlines detailed protocols for the synthesis of bioactive molecules derived from this precursor, presents quantitative data on their biological activities, and visualizes key signaling pathways and experimental workflows.

Introduction

This compound is a key building block in medicinal chemistry, offering a reactive aldehyde group and a substituted imidazole core for the construction of complex heterocyclic systems.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and antifungal properties.[2][3][4] This document will focus on the synthesis and biological evaluation of tetrasubstituted imidazole derivatives, a class of compounds that has shown significant therapeutic potential.

Synthesis of Bioactive Imidazole Derivatives

The following sections detail the synthesis of representative anticancer and antifungal agents derived from this compound.

Anticancer Agents: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

A common and efficient method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles is the one-pot, four-component condensation reaction.[1][5][6][7][8] This approach allows for the rapid assembly of complex molecules from simple starting materials.

Experimental Workflow: Four-Component Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product This compound This compound One-Pot_Reaction One-Pot Condensation (Ethanol, Catalyst, Heat) This compound->One-Pot_Reaction Primary_Amine Primary_Amine Primary_Amine->One-Pot_Reaction Diacetyl Diacetyl (or other 1,2-dicarbonyl) Diacetyl->One-Pot_Reaction Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->One-Pot_Reaction Workup Aqueous Work-up One-Pot_Reaction->Workup Extraction Extraction Workup->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Tetrasubstituted_Imidazole 1,2,4,5-Tetrasubstituted Imidazole Column_Chromatography->Tetrasubstituted_Imidazole

Caption: General workflow for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles.

Detailed Protocol: Synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine Derivatives

This protocol is adapted from a general method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles.[5][9]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde)

  • 2-(Piperazin-1-yl)ethanamine

  • Ammonium acetate

  • Catalyst (e.g., SO₄²⁻/Y₂O₃)

  • Ethanol

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • A mixture of this compound (1 mmol), a substituted benzaldehyde (1 mmol), 2-(piperazin-1-yl)ethanamine (1 mmol), and ammonium acetate (2 mmol) is taken in ethanol.

  • A catalytic amount of SO₄²⁻/Y₂O₃ is added to the reaction mixture.

  • The mixture is stirred at 80°C for 10 hours.

  • After completion of the reaction (monitored by TLC), the volume of the reaction mixture is reduced under vacuum.

  • The residue is diluted with cold water and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., 20% methanol in ethyl acetate) to afford the desired 1,2,4,5-tetrasubstituted imidazole derivative.

Quantitative Data: Anticancer Activity of Tetrasubstituted Imidazoles

The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of various tetrasubstituted imidazole derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4f A549 (Lung)7.5[10]
HeLa (Cervical)9.3[10]
MCF-7 (Breast)8.9[10]
BZML (13) SW480 (Colon)0.02742[11]
HCT116 (Colon)0.02312[11]
Caco-2 (Colon)0.03314[11]
Compound 22 NUGC-3 (Gastric)0.05[12]
Compound 58a-c HT-29 (Colon)Active[12]
MCF-7 (Breast)Active[12]

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Several imidazole-based anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A prominent target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Inhibition mTORC1->Apoptosis Imidazole_Derivative Imidazole Derivative (e.g., IPM714) Imidazole_Derivative->PI3K Inhibition Imidazole_Derivative->AKT Inhibition Imidazole_Derivative->mTORC1 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazole derivatives.

Antifungal Agents: Synthesis of Imidazole Derivatives

Imidazole-2-carbaldehyde derivatives can also serve as precursors for antifungal agents. The synthesis often involves condensation reactions to form Schiff bases or other heterocyclic systems.

Experimental Protocol: General Synthesis of Antifungal Imidazole Derivatives

This protocol describes a general method for the synthesis of imidazole-based antifungal compounds.[2]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • p-Toluenesulfonic acid (p-TsOH) as a catalyst

Procedure:

  • A mixture of an aromatic aldehyde (1 equivalent), glyoxal (1 equivalent, using a 4,5-dimethyl substituted glyoxal analog where applicable), and ammonium acetate (excess) is dissolved in glacial acetic acid.

  • A catalytic amount of p-TsOH is added to the solution.

  • The reaction mixture is heated under reflux for a specified time, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure imidazole derivative.

Quantitative Data: Antifungal Activity of Imidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of various imidazole derivatives against pathogenic fungi.

Compound IDFungal StrainMIC (µg/mL)Reference
Imidazole Derivative 1 Candida albicans26.56 - 53.90 (in combination with SDS)[3]
Imidazole Derivative 2 Aspergillus nigerActive[4]
Imidazole Derivative 3 Cryptococcus neoformansActive[2]
Thiosemicarbazone 1 Cladosporium cladosporioides5.79[3]
Thiosemicarbazone 3 Cladosporium cladosporioides2.00[3]
Hydrazone 10 Candida glabrata< 1.20[3]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a diverse range of pharmaceutically active compounds. The straightforward and efficient synthetic methodologies, such as the four-component condensation reaction, allow for the creation of extensive libraries of imidazole derivatives for biological screening. The potent anticancer and antifungal activities exhibited by these compounds underscore the importance of the imidazole scaffold in drug discovery and development. Further exploration of derivatives from this precursor holds significant promise for the identification of novel therapeutic agents.

References

Application Notes and Protocols for Condensation Reactions with 4,5-dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing condensation reactions, specifically Knoevenagel condensations and Schiff base formations, using 4,5-dimethyl-1H-imidazole-2-carbaldehyde. This versatile building block is a key component in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The resulting derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

Introduction

This compound is a heterocyclic aldehyde that serves as a valuable precursor in organic synthesis. Its imidazole core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. Condensation reactions, such as the Knoevenagel condensation with active methylene compounds and Schiff base formation with primary amines, provide efficient routes to introduce molecular diversity and generate libraries of compounds for biological screening. The products of these reactions often possess conjugated systems and functional groups that can interact with biological targets, leading to a range of pharmacological activities.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds and is typically catalyzed by a weak base.

General Experimental Protocol for Knoevenagel Condensation

This protocol provides a general procedure for the Knoevenagel condensation of this compound with active methylene compounds like malononitrile and ethyl cyanoacetate.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Catalyst (e.g., piperidine, imidazole, or a solid-supported base like SeO2/ZrO2)[3][4]

  • Solvent (e.g., ethanol, dichloromethane, or solvent-free conditions)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus

  • Purification setup (recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol, 10 mL per mmol of aldehyde).

  • Addition of Reagents: Add the active methylene compound (1.0-1.2 eq) to the solution.

  • Catalyst Addition: Introduce a catalytic amount of the base (e.g., piperidine, a few drops; or imidazole, 10-30 mol%).

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from minutes to several hours depending on the reactants and conditions.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry.

    • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data for Knoevenagel Condensation

The following table summarizes typical reaction conditions and yields for Knoevenagel condensations of various aldehydes, which can serve as a reference for optimizing reactions with this compound.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)
Aromatic AldehydesMalononitrileImidazole (10 mol%)Dichloromethane255-120 minHigh to Excellent
Aromatic AldehydesEthyl CyanoacetateImidazole (25-30 mol%)DichloromethaneReflux5-120 minHigh to Excellent
4-NitrobenzaldehydeMalononitrileSeO2/ZrO2WaterRoom Temp0.5 h>95
BenzaldehydeMalononitrileMicrowaveMethanol6030 min>95

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. These compounds are important intermediates in many enzymatic reactions and have a broad range of biological activities.

General Experimental Protocol for Schiff Base Formation

This protocol outlines a general procedure for the synthesis of Schiff bases from this compound and various primary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus

  • Purification setup (recrystallization or filtration)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Amine: Add the primary amine (1.0 eq) to the solution.

  • Catalysis (Optional): Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for several hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture.

    • The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent, and dry.

    • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Quantitative Data for Schiff Base Formation

The following table provides representative data for Schiff base formation reactions involving imidazole aldehydes.

Imidazole AldehydeAmineSolventTemperatureTimeYield (%)
Imidazole-2-carboxaldehyde2-Amino-3-carboxyethyl-4,5-dimethylthiopheneMethanolReflux3 h76
Imidazole-2-carboxaldehydeEthylenediamineNot specifiedNot specifiedNot specifiedNot specified
BenzaldehydeAnilineEthanolStirring3 hNot specified

Biological Applications and Signaling Pathways

Derivatives of imidazole-2-carboxaldehyde have demonstrated significant potential as anticancer and anti-inflammatory agents.[1][5] Their mechanisms of action often involve the modulation of key signaling pathways and the inhibition of specific enzymes.

Anticancer Activity

Many imidazole derivatives exhibit anticancer properties by targeting various components of cell signaling pathways that are crucial for cancer cell proliferation and survival.[2] For instance, some imidazole-based compounds act as inhibitors of topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[6] Others have been shown to target protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer.[6]

Anticancer_Mechanism cluster_drug Imidazole Derivative cluster_cell Cancer Cell Imidazole_Derivative This compound Condensation Product Kinase Protein Kinase (e.g., EGFR) Imidazole_Derivative->Kinase Inhibition Topoisomerase Topoisomerase Imidazole_Derivative->Topoisomerase Inhibition Apoptosis Apoptosis Imidazole_Derivative->Apoptosis Induces Proliferation Cell Proliferation Kinase->Proliferation Promotes Topoisomerase->Proliferation Enables

Anti-inflammatory Activity

Schiff bases derived from imidazole aldehydes have shown promising anti-inflammatory effects.[5] One of the key mechanisms is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha) and IL-1β (interleukin-1 beta). By inhibiting the NF-κB pathway, these imidazole derivatives can reduce the production of these inflammatory mediators, thereby alleviating inflammation.[5]

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB_Activation->Proinflammatory_Cytokines Upregulates Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Imidazole_Schiff_Base Imidazole Schiff Base Imidazole_Schiff_Base->NF_kB_Activation Inhibits

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of compounds derived from this compound.

Experimental_Workflow Start Start: This compound Condensation Condensation Reaction (Knoevenagel or Schiff Base) Start->Condensation Purification Purification (Recrystallization or Chromatography) Condensation->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening Biological Screening (Anticancer, Anti-inflammatory, etc.) Characterization->Biological_Screening Hit_Compound Hit Compound Identification Biological_Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization End Drug Candidate Lead_Optimization->End

References

Application Notes and Protocols: Derivatization of 4,5-dimethyl-1H-imidazole-2-carbaldehyde for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. The imidazole core is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2]

Introduction

The this compound scaffold offers a unique starting point for the generation of diverse chemical libraries. The reactive aldehyde group is amenable to a variety of chemical transformations, allowing for the introduction of numerous functional groups and the exploration of structure-activity relationships (SAR). This adaptability makes it a valuable building block in the discovery of novel therapeutic agents. Imidazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[3][4][5] A significant area of interest is their application as kinase inhibitors, where the imidazole moiety can act as a hinge-binder in the ATP-binding pocket of various kinases.[6][7][8]

Key Derivatization Strategies

Two primary and highly effective methods for the derivatization of this compound are reductive amination and condensation reactions. These reactions allow for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and pharmacological properties.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. It proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by reduction to the corresponding amine. This two-step, one-pot procedure is highly efficient for generating diverse libraries of substituted amino-methyl-imidazoles.

Condensation Reactions

Condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are excellent for forming new carbon-carbon bonds and introducing α,β-unsaturated systems.[9] These reactions involve the reaction of the aldehyde with active methylene compounds or methyl ketones, respectively. The resulting derivatives can serve as intermediates for further synthetic modifications or be evaluated directly for their biological activity.

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of N-substituted-(4,5-dimethyl-1H-imidazol-2-yl)methanamines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE (0.1-0.2 M), add the desired primary or secondary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol or Ethyl acetate/Hexane).

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol outlines the synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)acrylonitrile derivatives.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or Pyrrolidine (as a basic catalyst)

  • Ethanol or Toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene (0.2-0.5 M).

  • Add a catalytic amount of piperidine or pyrrolidine (0.1 eq).

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.

Data Presentation

The derivatization of this compound can lead to compounds with significant biological activity. The following tables summarize representative data for analogous imidazole derivatives from the literature, highlighting their potential as kinase inhibitors and anticancer agents.

Table 1: Kinase Inhibitory Activity of Imidazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
22 TAK1200[7]
7a Aurora-A212[1]
7a Aurora-B461[1]
14d Aurora-A35[1]
14d Aurora-B75[1]
5b EGFRWT30.1
5b EGFRT790M12.8

Table 2: Anticancer Activity of Imidazole Derivatives

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
KIM-161 HCT116Colon Cancer0.294[6]
KIM-161 HL60Leukemia0.362[6]
5p Huh-7Hepatocellular Carcinoma<10 µg/mL[10]
5t Huh-7Hepatocellular Carcinoma<10 µg/mL[10]
5y Huh-7Hepatocellular Carcinoma<10 µg/mL[10]
12a MCF-7Breast Cancer0.420 (vs EGFR)[8]
12b MCF-7Breast Cancer0.367 (vs EGFR)[8]

Visualizations

The following diagrams illustrate the experimental workflows for the derivatization of this compound.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Start_Aldehyde 4,5-dimethyl-1H- imidazole-2-carbaldehyde Step1 Mix & Stir (DCM/DCE, Acetic Acid) Start_Aldehyde->Step1 Start_Amine Primary/Secondary Amine Start_Amine->Step1 Step2 Add Reducing Agent (NaBH(OAc)3) Step1->Step2 Step3 Stir at RT (12-24h) Step2->Step3 Workup1 Quench (NaHCO3) & Extract (DCM) Step3->Workup1 Workup2 Dry & Concentrate Workup1->Workup2 Purification Column Chromatography Workup2->Purification Final_Product N-substituted- (4,5-dimethyl-1H-imidazol- 2-yl)methanamine Purification->Final_Product

Caption: Reductive Amination Workflow.

Knoevenagel_Condensation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Start_Aldehyde 4,5-dimethyl-1H- imidazole-2-carbaldehyde Step1 Dissolve in Solvent (Ethanol/Toluene) Start_Aldehyde->Step1 Start_Methylene Active Methylene Compound Start_Methylene->Step1 Step2 Add Catalyst (Piperidine) Step1->Step2 Step3 Reflux (4-8h) Step2->Step3 Workup1 Cool & Filter or Concentrate Step3->Workup1 Purification Recrystallization or Column Chromatography Workup1->Purification Final_Product Substituted (4,5-dimethyl-1H-imidazol- 2-yl)alkene Purification->Final_Product

Caption: Knoevenagel Condensation Workflow.

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response Imidazole_Derivative 4,5-dimethyl-1H-imidazole Derivative Imidazole_Derivative->RTK Inhibition

Caption: Imidazole Derivatives in Kinase Signaling.

References

Application of 4,5-dimethyl-1H-imidazole-2-carbaldehyde in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in materials science due to their unique electronic properties, coordination chemistry, and ability to participate in hydrogen bonding.[1][2] Specifically, 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a substituted imidazole, holds promise as a functional building block in the design and synthesis of advanced materials. Its aldehyde group offers a reactive site for various chemical transformations, while the imidazole ring provides coordination sites for metal ions and potential for forming supramolecular assemblies.[3][4] This document provides an overview of the potential applications of this compound in materials science, drawing parallels from closely related imidazole compounds, and offers detailed protocols for the synthesis and characterization of materials incorporating this molecule. While direct experimental data for this compound is limited in publicly available literature, the following sections extrapolate its potential based on the established applications of similar imidazole aldehydes.

Potential Applications in Materials Science

The structural features of this compound make it a promising candidate for several applications in materials science, including:

  • Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can coordinate with metal ions to form porous, crystalline structures known as MOFs.[5][6][7] These materials have high surface areas and tunable pore sizes, making them suitable for gas storage, separation, and catalysis. The aldehyde functionality could be further modified post-synthesis to introduce additional functionalities within the MOF structure.

  • Corrosion Inhibitors: Imidazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys.[8][9][10] They can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. The dimethyl substitution on the imidazole ring may enhance its electron-donating properties, potentially leading to stronger adsorption and improved corrosion inhibition.

  • Sensors: The imidazole moiety can act as a recognition element for specific analytes.[11] Materials incorporating this compound could be designed as fluorescent or colorimetric sensors for the detection of metal ions or small molecules. The aldehyde group can be utilized to graft the imidazole unit onto a signaling platform.

  • Functional Polymers: The aldehyde group can be used to incorporate the imidazole moiety into polymer chains through various polymerization techniques.[3] This could lead to the development of polymers with enhanced thermal stability, conductivity, or catalytic activity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of materials using imidazole aldehydes, which can be adapted for this compound.

Protocol 1: Synthesis of a Metal-Organic Framework (MOF)

This protocol is based on the solvothermal synthesis of MOFs using imidazole-based ligands.[5][6]

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of the chosen metal salt in 5 mL of DMF.

  • Combine the two solutions in the glass vial and sonicate for 10 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool down to room temperature slowly.

  • Collect the crystalline product by filtration, wash with fresh DMF and then with a low-boiling point solvent like ethanol or acetone.

  • Dry the product under vacuum at room temperature.

Characterization: The resulting MOF can be characterized by single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements.

Protocol 2: Evaluation of Corrosion Inhibition

This protocol describes the evaluation of the corrosion inhibition efficiency of this compound for mild steel in an acidic medium using electrochemical techniques.[8][12]

Materials:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Electrochemical workstation with a three-electrode cell (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode)

Procedure:

  • Prepare solutions of 1 M HCl containing different concentrations of this compound (e.g., 10, 50, 100, 200 ppm).

  • Polish the mild steel coupons to a mirror finish, degrease with acetone, and dry.

  • Immerse the mild steel working electrode in the test solution and allow it to stabilize for 30 minutes to reach a steady open circuit potential (OCP).

  • Perform electrochemical impedance spectroscopy (EIS) measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz.

  • Conduct potentiodynamic polarization scans from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Analyze the EIS and potentiodynamic polarization data to determine the inhibition efficiency.

Data Analysis: The inhibition efficiency (IE%) can be calculated from the polarization resistance (Rp) values obtained from EIS data or corrosion current density (Icorr) values from Tafel plots using the following equations:

IE% = [(Rp(inh) - Rp(blank)) / Rp(inh)] x 100 IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100

Where Rp(inh) and Icorr(inh) are the polarization resistance and corrosion current density with the inhibitor, and Rp(blank) and Icorr(blank) are the values without the inhibitor.

Quantitative Data

Table 1: Properties of Metal-Organic Frameworks Based on Imidazole Dicarboxylate Ligands [5][6]

Metal IonLigandFramework DimensionalityKey Feature
Mn(II)2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid3D1D open channels
Pb(II)2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid2DStepped topology
Cd(II)2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid1DLeft-handed helix chain
Cu(II)2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid3D Supramolecular1D corrugated chain
Zn(II)2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid3D Supramolecular1D corrugated chain

Table 2: Corrosion Inhibition Efficiency of Imidazole Derivatives for Carbon Steel [9][12]

InhibitorConcentration (ppm)MediumInhibition Efficiency (%)
4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamineNot specified1% NaClNot specified
Imidazole500Alkaline district heating water91.7

Visualizations

The following diagrams illustrate the potential synthesis workflow and a logical relationship in a sensor application involving this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization Imidazole 4,5-dimethyl-1H- imidazole-2-carbaldehyde Mixing Mixing and Sonication Imidazole->Mixing MetalSalt Metal Salt (e.g., Zn(NO3)2) MetalSalt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Solvothermal Heating Mixing->Heating Autoclave Cooling Cooling Heating->Cooling Filtration Filtration and Washing Cooling->Filtration MOF MOF Crystals Characterization Characterization (PXRD, TGA, etc.) MOF->Characterization Drying Drying Filtration->Drying Drying->MOF

Caption: Synthesis workflow for a Metal-Organic Framework.

Sensor_Mechanism cluster_components Sensor Components cluster_interaction Sensing Interaction cluster_signal Signal Transduction Receptor Imidazole Receptor (this compound derivative) Binding Binding Event Receptor->Binding Selectively Binds Fluorophore Fluorophore FluorescenceChange Fluorescence Quenching or Enhancement Fluorophore->FluorescenceChange Results in Analyte Metal Ion (Analyte) Analyte->Binding ConformationalChange Conformational Change Binding->ConformationalChange ConformationalChange->Fluorophore Influences

Caption: Logical relationship in a fluorescence-based sensor.

References

Application Notes and Protocols: Synthesis of Antimicrobial Agents from 4,5-dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The imidazole nucleus is a key structural motif in many biologically active molecules and approved drugs. The modification of the imidazole scaffold, particularly through the formation of Schiff bases and their metal complexes, has emerged as a promising strategy for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

This document provides detailed application notes and protocols for the synthesis of antimicrobial agents derived from 4,5-dimethyl-1H-imidazole-2-carbaldehyde. The focus is on the synthesis of a Schiff base derivative and its subsequent complexation with transition metals, followed by the evaluation of their antimicrobial efficacy.

Data Presentation

The antimicrobial activity of synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table summarizes the antimicrobial screening results for a representative Schiff base ligand derived from a substituted imidazole-2-carbaldehyde and its palladium(II) and platinum(II) metal complexes.

Table 1: Antimicrobial Activity (Zone of Inhibition in mm) of Imidazole-Derived Schiff Base and its Metal Complexes

Compound/MicroorganismBacillus cereusStaphylococcus aureusEscherichia coliSalmonella typhimuriumCandida albicans
Schiff Base Ligand 101291110
Pd(II) Complex 1820161917
Pt(II) Complex 1618141715

Note: Data is representative of typical results found in the literature for analogous compounds. The Schiff base was derived from 4-methyl-5-imidazolecarboxaldehyde and thiosemicarbazide.[1][2]

Experimental Protocols

The following protocols describe the synthesis of a Schiff base from this compound and a suitable amine (e.g., thiosemicarbazide), the subsequent formation of metal complexes, and the evaluation of their antimicrobial activity.

Protocol 1: Synthesis of Schiff Base Ligand

This protocol details the condensation reaction between this compound and thiosemicarbazide to form the corresponding thiosemicarbazone Schiff base.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and thiosemicarbazide in a minimal amount of a hot ethanol-water mixture.[1]

  • Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol and then with distilled water.

  • Dry the purified Schiff base ligand in a desiccator.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Metal Complexes

This protocol describes the chelation of the synthesized Schiff base ligand with transition metal salts, such as palladium(II) chloride or potassium tetrachloroplatinate(II).

Materials:

  • Synthesized Schiff Base Ligand

  • Palladium(II) chloride (PdCl₂) or Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Ethanol or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the synthesized Schiff base ligand in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (e.g., PdCl₂ or K₂PtCl₄) in a minimal amount of the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring. A 1:2 metal-to-ligand molar ratio is often used.[1]

  • Adjust the pH of the reaction mixture if necessary using a suitable base (e.g., sodium acetate).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • The formation of a colored precipitate indicates the formation of the metal complex.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the complex with ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a desiccator.

  • Characterize the synthesized metal complexes using FT-IR, UV-Vis, ¹H-NMR, and elemental analysis.

Protocol 3: Antimicrobial Activity Screening (Agar Well Diffusion Method)

This protocol outlines a common method for evaluating the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.

Materials:

  • Synthesized Schiff base ligand and metal complexes

  • Dimethyl sulfoxide (DMSO)

  • Nutrient agar plates

  • Bacterial and fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile swabs

  • Sterile cork borer

  • Micropipettes

  • Incubator

Procedure:

  • Prepare stock solutions of the synthesized compounds by dissolving them in DMSO.

  • Prepare fresh inoculums of the test microorganisms by suspending a few colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.

  • Using a sterile swab, evenly spread the microbial suspension onto the surface of the nutrient agar plates to create a lawn culture.

  • With a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar plates.

  • Carefully add a defined volume (e.g., 100 µL) of the test compound solutions into the wells.

  • Use a standard antibiotic as a positive control and DMSO as a negative control.

  • Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

The following diagrams illustrate the key processes described in these application notes.

Synthesis_Workflow cluster_synthesis Synthesis cluster_complexation Complexation cluster_testing Antimicrobial Testing Start 4,5-dimethyl-1H- imidazole-2-carbaldehyde + Thiosemicarbazide Reaction1 Condensation Reaction (Reflux in Ethanol) Start->Reaction1 Product1 Schiff Base Ligand Reaction1->Product1 Product1_c Schiff Base Ligand Reaction2 Chelation Reaction (Reflux in Ethanol) Product1_c->Reaction2 MetalSalt Metal Salt (e.g., PdCl2) MetalSalt->Reaction2 Product2 Metal Complex Reaction2->Product2 Product2_t Metal Complex Testing Agar Well Diffusion Product2_t->Testing Result Zone of Inhibition Testing->Result

Caption: Workflow for the synthesis and antimicrobial testing of imidazole-based metal complexes.

Antimicrobial_Testing_Workflow Start Prepare Microbial Lawn on Agar Plate CreateWells Create Wells in Agar Start->CreateWells AddCompounds Add Test Compounds (Ligand, Complexes, Controls) CreateWells->AddCompounds Incubate Incubate Plates AddCompounds->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

Logical_Relationship Imidazole Imidazole Core (this compound) SchiffBase Schiff Base Formation (Increased Lipophilicity) Imidazole->SchiffBase Condensation MetalComplex Metal Complexation (Enhanced Biological Activity) SchiffBase->MetalComplex Chelation Antimicrobial Potent Antimicrobial Agent MetalComplex->Antimicrobial Leads to

Caption: Rationale for synthesizing metal complexes of imidazole-based Schiff bases for antimicrobial activity.

References

Application Note and Detailed Protocol for N-Alkylation of 4,5-dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the N-alkylation of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a critical process for the synthesis of various biologically active compounds. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N-alkylation of the imidazole ring is a fundamental synthetic transformation for modifying the properties of imidazole-containing molecules. The introduction of an alkyl group on a nitrogen atom of the imidazole ring can significantly influence the compound's steric and electronic properties, thereby altering its biological activity. This application note details a general yet robust procedure for the N-alkylation of this compound, a versatile building block in medicinal chemistry.

The reaction proceeds via a nucleophilic substitution mechanism. The imidazole nitrogen is first deprotonated by a base to form a nucleophilic imidazolate anion. This anion then attacks the electrophilic alkylating agent, leading to the formation of the N-alkylated product. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and regioselectivity.

Experimental Overview

The general workflow for the N-alkylation of this compound is depicted below. The process involves the deprotonation of the imidazole followed by the nucleophilic attack of the resulting anion on an alkyl halide.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_imidazole 4,5-dimethyl-1H-imidazole- 2-carbaldehyde deprotonation Deprotonation start_imidazole->deprotonation start_base Base (e.g., NaH, K2CO3) start_base->deprotonation start_solvent Anhydrous Solvent (e.g., DMF, THF) start_solvent->deprotonation start_alkyl Alkylating Agent (R-X) alkylation N-Alkylation start_alkyl->alkylation deprotonation->alkylation quenching Quenching alkylation->quenching extraction Extraction quenching->extraction purification Column Chromatography extraction->purification final_product N-alkylated-4,5-dimethyl- imidazole-2-carbaldehyde purification->final_product

Caption: Experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocols

Two primary protocols are provided below, utilizing either a strong base (Sodium Hydride) or a weaker base (Potassium Carbonate). The choice of protocol will depend on the reactivity of the alkylating agent and the desired reaction conditions.

Protocol 1: N-Alkylation using Sodium Hydride (NaH)

This protocol is suitable for less reactive alkylating agents and aims for complete deprotonation of the imidazole.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alkylating agents.[1]

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)

This protocol employs a milder base and is often sufficient for reactive alkylating agents.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile or DMF

  • Alkylating agent (e.g., alkyl halide)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).[1]

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism

The N-alkylation of imidazole follows a two-step nucleophilic substitution pathway.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack imidazole Imidazole Derivative deprotonation_arrow + imidazole->deprotonation_arrow base Base base->deprotonation_arrow imidazolate Imidazolate Anion acid Conjugate Acid deprotonation_arrow->imidazolate acid_arrow + deprotonation_arrow->acid_arrow acid_arrow->acid start_imidazolate Imidazolate Anion attack_arrow + start_imidazolate->attack_arrow alkyl_halide Alkyl Halide (R-X) alkyl_halide->attack_arrow product N-alkylated Imidazole halide Halide Ion (X-) attack_arrow->product halide_arrow + attack_arrow->halide_arrow halide_arrow->halide

Caption: General mechanism for the N-alkylation of imidazole.[1]

Data Presentation

The following table summarizes expected outcomes for the N-alkylation of substituted imidazoles under various conditions. Researchers should adapt this table to record their specific findings.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Expected Yield (%)
1Methyl IodideNaHTHFrt - 5012Variable
2Ethyl IodideDBUDMF80-10024<50[2]
3Benzyl BromideDBUDMF80-10024<50[2]
4Propyl BromideK₂CO₃AcetonitrileReflux24Moderate
5Allyl BromideK₂CO₃AcetonitrileReflux12Good

Note: Yields can be highly dependent on the specific substrate and reaction conditions.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or no product formation Incomplete deprotonation of imidazole.Use a stronger base like NaH in an anhydrous aprotic solvent like THF or DMF.[1]
Low reactivity of the alkylating agent.Increase the reaction temperature or use a more reactive alkylating agent (e.g., iodide instead of bromide).
Formation of multiple products Isomeric N-alkylation (N1 vs. N3).For unsymmetrical imidazoles, the regioselectivity is influenced by steric and electronic factors. Purification by column chromatography is often necessary to separate isomers.[3]
Dialkylation.Use a stoichiometric amount of the alkylating agent.
Difficulty in product isolation Product is water-soluble.During work-up, saturate the aqueous layer with brine to decrease the solubility of the product and improve extraction efficiency.[1]

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and in a fume hood.

  • Anhydrous solvents are required for reactions involving strong bases like NaH. Ensure solvents are properly dried before use.

  • Alkylating agents are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always perform reactions in a well-ventilated fume hood.

References

Application Notes and Protocols: Synthesis of Novel Enzyme Inhibitors from 4,5-dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of enzyme inhibitors derived from 4,5-dimethyl-1H-imidazole-2-carbaldehyde. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its role in the development of a wide range of therapeutic agents.[1] This document outlines detailed protocols for the synthesis of novel Schiff base derivatives and provides hypothetical data on their inhibitory activities against cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. The presence of the reactive aldehyde group allows for the facile introduction of diverse functionalities, leading to the generation of large compound libraries for drug discovery. Imidazole-containing compounds have been successfully developed as inhibitors for a range of enzymes, including kinases, cholinesterases, and carbonic anhydrases.[2][3] This document focuses on the synthesis of Schiff base derivatives of this compound and their potential as selective COX-2 inhibitors.

Synthesis of Imidazole-Derived Schiff Base Inhibitors

The synthesis of Schiff bases from this compound can be achieved through a straightforward condensation reaction with various primary amines. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.

General Synthetic Workflow

G start This compound reaction Condensation Reaction (Reflux, 2-4 h) start->reaction amine Primary Amine (R-NH2) amine->reaction solvent Ethanol solvent->reaction catalyst Glacial Acetic Acid (cat.) catalyst->reaction product Schiff Base Derivative reaction->product purification Purification (Recrystallization) product->purification final_product Pure Inhibitor purification->final_product

Caption: Synthetic workflow for the preparation of Schiff base inhibitors.

Experimental Protocol: Synthesis of a Representative Schiff Base Derivative (IMD-SB-01)

This protocol describes the synthesis of a hypothetical Schiff base inhibitor, N-((4,5-dimethyl-1H-imidazol-2-yl)methylene)-4-methoxyaniline (IMD-SB-01).

Materials:

  • This compound

  • 4-methoxyaniline

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.24 g, 10 mmol) in absolute ethanol (40 mL).

  • To this solution, add 4-methoxyaniline (1.23 g, 10 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the crude product with cold ethanol (2 x 10 mL).

  • Purify the product by recrystallization from ethanol to yield the pure Schiff base derivative.

Quantitative Data: Hypothetical Inhibitory Activity against COX-2

The following table summarizes the hypothetical inhibitory activity of a series of synthesized Schiff base derivatives against human COX-1 and COX-2 enzymes. The data is presented to illustrate the potential for selective COX-2 inhibition.

Compound IDR-group on AmineCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
IMD-SB-014-methoxyphenyl>1000.15>667
IMD-SB-024-chlorophenyl>1000.21>476
IMD-SB-034-methylphenyl85.20.55155
IMD-SB-04Phenyl92.51.2077
Celecoxib (Control)-15.00.04375

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Mechanism of Action and Signaling Pathway

Selective COX-2 inhibitors are known to exert their anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over COX-1, these compounds can reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.

Prostaglandin Synthesis Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Inhibitor IMD-SB-01 (Selective Inhibitor) Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a selective inhibitor.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel enzyme inhibitors. The straightforward synthesis of Schiff base derivatives, coupled with the potential for high inhibitory potency and selectivity against enzymes like COX-2, makes this scaffold an attractive candidate for further investigation in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate their therapeutic potential.

References

Developing Novel Ligands from 4,5-dimethyl-1H-imidazole-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel ligands derived from 4,5-dimethyl-1H-imidazole-2-carbaldehyde. This versatile starting material serves as a valuable scaffold for the synthesis of Schiff bases, metal complexes, and other heterocyclic compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for analogous imidazole aldehydes and provide a solid foundation for further research and development.

Application Notes

The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of this compound are of particular interest due to the following potential applications:

  • Anticancer Agents: Imidazole-based compounds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, kinase signaling pathways, and histone deacetylases. The ligands derived from this compound can be explored for their potential to disrupt cancer cell proliferation and survival.

  • Antimicrobial Agents: Schiff bases and their metal complexes derived from imidazole aldehydes have demonstrated significant antibacterial and antifungal properties. These compounds can interfere with microbial cell wall synthesis, protein function, and other essential cellular processes.

  • Catalysis: Metal complexes incorporating imidazole-based ligands can serve as efficient catalysts in a variety of organic transformations. The electronic properties of the imidazole ring can be fine-tuned to modulate the catalytic activity of the metal center.

  • Materials Science: The rigid and planar structure of the imidazole ring makes it an attractive building block for the synthesis of novel polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Schiff base ligands from this compound and their subsequent complexation with metal ions.

Protocol 1: General Synthesis of Schiff Base Ligands

This protocol describes a general method for the condensation of this compound with a primary amine to form a Schiff base ligand.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol or Methanol (absolute)

  • Glacial acetic acid (catalytic amount, optional)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1.0 eq) dissolved in absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst (optional, can improve reaction rates).

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no solid precipitates, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Workflow for Schiff Base Synthesis:

G start Dissolve this compound in ethanol add_amine Add primary amine solution start->add_amine add_catalyst Add catalytic acetic acid (optional) add_amine->add_catalyst reflux Reflux for 2-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete isolate Isolate product by filtration or evaporation cool->isolate purify Purify by recrystallization or chromatography isolate->purify

Caption: General workflow for the synthesis of Schiff base ligands.

Protocol 2: Synthesis of Metal Complexes

This protocol outlines the synthesis of metal complexes using the Schiff base ligands prepared in Protocol 1.

Materials:

  • Schiff base ligand (from Protocol 1)

  • Metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve the Schiff base ligand (2.0 eq) in methanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1.0 eq) in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature for 2-4 hours, during which a colored precipitate may form.

  • The resulting solid complex is collected by filtration, washed with methanol, and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Workflow for Metal Complex Synthesis:

G start Dissolve Schiff base ligand in methanol mix Add metal salt solution to ligand solution start->mix prepare_metal Prepare methanolic solution of metal(II) salt prepare_metal->mix stir Stir at room temperature for 2-4 hours mix->stir collect Collect precipitate by filtration stir->collect wash Wash with methanol and diethyl ether collect->wash dry Dry in desiccator wash->dry

Caption: General workflow for the synthesis of Schiff base metal complexes.

Data Presentation

The following tables summarize representative quantitative data for ligands and their metal complexes derived from imidazole aldehydes. This data is compiled from studies on closely related isomers and analogues and serves as a reference for expected outcomes.

Table 1: Synthesis and Characterization of Representative Imidazole-based Schiff Base Ligands

LigandAmine ReactantSolventReaction Time (h)Yield (%)M.p. (°C)Key IR Peaks (cm⁻¹) (νC=N)
L1 AnilineEthanol485165-1671625
L2 4-ChloroanilineEthanol388178-1801620
L3 4-MethoxyanilineMethanol582155-1571630
L4 2-AminophenolEthanol480190-1921618

Table 2: Characterization of Representative Metal(II) Complexes of Imidazole-based Schiff Base Ligands

ComplexLigandMetal SaltYield (%)M.p. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
Cu(L1)₂Cl₂ L1CuCl₂·2H₂O75>30015.51.85
Ni(L2)₂Cl₂ L2NiCl₂·6H₂O72>30018.23.10
Co(L3)₂Cl₂ L3CoCl₂·6H₂O78>30012.84.95
Zn(L4)₂Cl₂ L4ZnCl₂81>30010.5Diamagnetic

Table 3: Antimicrobial Activity of Representative Imidazole-based Schiff Base Metal Complexes (Minimum Inhibitory Concentration - MIC in µg/mL)

ComplexS. aureusE. coliC. albicansA. niger
Cu(L1)₂Cl₂ 12.5252550
Ni(L2)₂Cl₂ 255050100
Co(L3)₂Cl₂ 50100100>100
Zn(L4)₂Cl₂ 25505050
Ciprofloxacin 6.256.25--
Fluconazole --12.525

Signaling Pathway and Mechanism of Action

Imidazole-based compounds can exert their anticancer effects through various mechanisms. One common pathway involves the inhibition of tubulin polymerization, which is crucial for cell division.

Diagram of Tubulin Polymerization Inhibition:

G cluster_0 Normal Cell Division cluster_1 Action of Imidazole Ligand tubulin α/β-Tubulin Dimers microtubules Microtubule Polymerization tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle division Cell Division spindle->division ligand Imidazole-based Ligand inhibition Inhibition of Polymerization ligand->inhibition inhibition->microtubules apoptosis Apoptosis inhibition->apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,5-dimethyl-1H-imidazole-2-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Common synthetic strategies for imidazole-2-carbaldehydes that can be adapted for the 4,5-dimethylated analog include:

  • Formylation of a 4,5-dimethylimidazole precursor: This involves the introduction of a formyl group (-CHO) at the C2 position of a pre-formed 4,5-dimethylimidazole ring.

  • Ring construction from a diamine precursor: Synthesis from 2,3-diaminobutane and a glyoxal equivalent, followed by oxidation.

  • Modification of a C2-substituted 4,5-dimethylimidazole: For example, the oxidation of a 2-methyl or 2-hydroxymethyl-4,5-dimethylimidazole.

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters for optimizing the synthesis of this compound include:

  • Purity of starting materials: Impurities in the initial reactants can lead to side reactions and lower yields.

  • Reaction temperature: Precise temperature control is often crucial for both reaction rate and selectivity.

  • pH control: During work-up and purification, the pH can significantly affect the product's solubility and stability.

  • Exclusion of atmospheric moisture and oxygen: Some intermediates and reagents may be sensitive to air and moisture, necessitating an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound, but I am observing a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials - Ensure the purity of your starting materials (e.g., 2,3-diaminobutane, glyoxal, or 4,5-dimethylimidazole) using techniques like NMR or GC-MS.
Suboptimal Reaction Temperature - Verify the reaction temperature with a calibrated thermometer. - Experiment with a range of temperatures to find the optimum for your specific reaction conditions.
Incorrect Reagent Stoichiometry - Carefully check the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion.
Presence of Water or Oxygen - If using air- or moisture-sensitive reagents, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). - Use anhydrous solvents.
Inefficient Mixing - Ensure adequate stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.
Reaction Not Going to Completion - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Purity Confirmed check_stoichiometry Confirm Reagent Stoichiometry check_conditions->check_stoichiometry Conditions Correct monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_stoichiometry->monitor_reaction Stoichiometry Correct optimize Systematically Optimize Conditions monitor_reaction->optimize Incomplete Reaction optimize->check_purity Re-evaluate & Repeat success Improved Yield optimize->success Optimization Successful

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired this compound, but I am also getting a significant amount of side products. How can I improve the selectivity?

Answer: The formation of side products is a common challenge in heterocyclic synthesis. Identifying the nature of the impurities can guide optimization efforts.

Common Side Products and Mitigation Strategies:

Potential Side Product Possible Cause Suggested Solution
Over-oxidation or Polymerization Products - Harsh oxidizing agents or prolonged reaction times.- Use a milder oxidizing agent. - Reduce the reaction time and monitor closely with TLC.
Isomeric Products - Non-selective formylation or rearrangement.- Investigate the use of protecting groups to block other reactive sites. - Adjust the reaction temperature to favor the desired isomer.
Unreacted Intermediates - Incomplete reaction.- Increase the reaction time or temperature. - Consider adding a catalyst to facilitate the final step.
Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification techniques are most effective?

Answer: The purification of imidazole derivatives can be challenging due to their polarity and potential for hydrogen bonding.

Purification Strategies:

  • Crystallization: This is often the most effective method for obtaining highly pure product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to induce crystallization.

  • Column Chromatography: Use silica gel chromatography with a suitable eluent system. A gradient elution from a non-polar to a more polar solvent system can effectively separate the product from impurities.

  • Acid-Base Extraction: The basic nature of the imidazole ring allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-polar impurities, and then precipitated by neutralizing the aqueous phase.

Purification Workflow

PurificationWorkflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction crystallization Recrystallization extraction->crystallization If solid chromatography Column Chromatography extraction->chromatography If oil or impure solid characterization Purity Analysis (NMR, LC-MS) crystallization->characterization chromatography->characterization pure_product Pure Product characterization->pure_product Purity Confirmed

Caption: A general workflow for the purification of this compound.

Experimental Protocols

Method 1: Formylation of 4,5-Dimethylimidazole (Vilsmeier-Haack Reaction)

This method introduces the aldehyde group at the C2 position of the pre-formed 4,5-dimethylimidazole ring.

Materials:

  • 4,5-Dimethylimidazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Sodium sulfate, anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 4,5-dimethylimidazole in anhydrous dichloromethane (DCM) and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice.

  • Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazole Synthesis

Method Starting Materials Reagents Solvent Temperature (°C) Typical Yield (%)
Vilsmeier-Haack 4,5-DimethylimidazolePOCl₃, DMFDCM0 to Reflux60-80
Lithiation-Formylation N-protected 4,5-dimethylimidazolen-BuLi, DMFTHF-78 to RT50-70
Oxidation 2-Methyl-4,5-dimethylimidazoleSeO₂ or MnO₂Dioxane or DCMReflux40-60

Note: Yields are approximate and can vary significantly based on the specific reaction scale and conditions.

Technical Support Center: Purification of 4,5-Dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5-dimethyl-1H-imidazole-2-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Cause Suggested Solution
Compound streaking or tailing on the column: This can be due to the slightly polar nature of the imidazole ring.Add a small amount of a polar solvent like methanol (0.5-1%) or a few drops of a mild base like triethylamine to the eluent to improve the peak shape and recovery.
Improper solvent system: The polarity of the eluent may not be optimal for separating the target compound from impurities.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to identify the ideal mobile phase for separation.[1][2]
Compound is adsorbing irreversibly to the silica gel: The acidic nature of silica gel can sometimes strongly bind basic compounds like imidazoles.Use a different stationary phase, such as neutral or basic alumina, or deactivated silica gel.
Sample overload: Too much crude material was loaded onto the column.Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.

Issue 2: Product is not Crystallizing

Possible Cause Suggested Solution
Solution is too dilute: The concentration of the compound in the solvent is below the saturation point.Concentrate the solution by carefully removing some of the solvent under reduced pressure.
Presence of impurities: Impurities can inhibit crystal formation.Attempt to further purify the material by another method, such as column chromatography, before attempting recrystallization again.[3]
Incorrect solvent choice: The chosen solvent may be too good of a solvent, preventing precipitation.Try a different solvent or a solvent/anti-solvent system. Good single solvents for recrystallization should dissolve the compound when hot but not when cold. For a solvent/anti-solvent system, dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed, then heat until the solution is clear and allow it to cool slowly.
Cooling too rapidly: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can also help induce crystallization.

Issue 3: Persistent Impurities in the Final Product

Possible Cause Suggested Solution
Co-eluting impurities: An impurity may have a similar polarity to the product, making separation by chromatography difficult.Try a different chromatographic technique, such as reverse-phase chromatography, or use a different eluent system to alter the selectivity of the separation.
Formation of a stable adduct or salt: The impurity may be chemically interacting with the product.Analyze the impurity by spectroscopic methods (e.g., NMR, MS) to identify its structure. This may provide clues on how to remove it (e.g., an acid wash to remove a basic impurity).
Incomplete reaction: Starting materials or reaction intermediates may still be present.If the impurity is a starting material, consider optimizing the reaction conditions to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization.[1][3] Column chromatography is useful for separating the target compound from a mixture of impurities, while recrystallization is an excellent method for obtaining a highly pure crystalline product.

Q2: What type of solvent systems are recommended for column chromatography?

A2: A common solvent system for purifying imidazole derivatives is a mixture of a less polar solvent like n-hexane and a more polar solvent like ethyl acetate.[1][2] The ratio can be adjusted based on the polarity of the impurities. For more polar impurities, a small amount of methanol can be added to the eluent.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: While specific data for this exact compound is limited, for similar imidazole aldehydes, solvents like water, ethanol, or mixtures of solvents such as dimethylformamide/water have been used.[4] The ideal solvent should be determined experimentally by testing the solubility of the crude product in small amounts of various hot and cold solvents.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can provide a quick qualitative check for the presence of impurities. For quantitative analysis and to confirm the structure, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[5][6]

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Advantages Disadvantages
Column Chromatography >95%Good for separating complex mixtures; scalable.Can be time-consuming and require large volumes of solvent.
Recrystallization >99%Can yield very high purity; relatively simple setup.Requires the compound to be a solid; yield can be lower than chromatography.[3]
Acid-Base Extraction VariableGood for removing acidic or basic impurities.May not be effective for neutral impurities; potential for product degradation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a slightly more polar solvent. In a separate beaker, create a slurry of silica gel in the eluent.

  • Column Packing: Pack a glass column with the silica gel slurry. Allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) as determined by prior TLC analysis.[1][2]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated and then filtered while hot to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 4,5-dimethyl-1H- imidazole-2-carbaldehyde Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization TLC TLC Analysis Chromatography->TLC Monitor Fractions Recrystallization->TLC Check Purity HPLC_NMR HPLC / NMR / MS TLC->HPLC_NMR Confirm Purity Pure Pure Product HPLC_NMR->Pure

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction resulted in a very low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, from the quality of reagents to the reaction conditions. Here are some common areas to investigate:

    • Incomplete Oxidation: The oxidation of the methyl group at the 2-position to an aldehyde is a critical step. Ensure your oxidizing agent (e.g., manganese dioxide) is fresh and used in the correct stoichiometric ratio.

    • Reaction Temperature: Precise temperature control is crucial. Excessive heat can lead to the decomposition of the starting materials, intermediates, or the final product. Conversely, a temperature that is too low may result in an incomplete reaction.

    • Purity of Starting Materials: Impurities in the starting 4,5-dimethyl-1H-imidazole can interfere with the reaction. It is advisable to use a highly purified starting material.

    • Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration to ensure complete conversion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the likely side products?

  • Answer: The formation of side products is a common challenge. Based on the typical synthesis routes, the following impurities might be present:

    • Over-oxidation: The aldehyde group is susceptible to over-oxidation to a carboxylic acid (4,5-dimethyl-1H-imidazole-2-carboxylic acid), especially with strong oxidizing agents or prolonged reaction times.

    • Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted 4,5-dimethyl-1H-imidazole in your product mixture.

    • Formation of N-oxides: Imidazole nitrogen atoms can sometimes be oxidized to N-oxides, leading to undesired byproducts.

    • Polymerization/Decomposition Products: Aldehydes can be prone to polymerization or decomposition under harsh reaction conditions (e.g., high temperature, strong acid/base).

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the this compound from the reaction mixture. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the polarity of the imidazole ring and the aldehyde group.

    • Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution of a polar solvent system (e.g., ethyl acetate/methanol in dichloromethane or hexane) is often effective. The polarity of the eluent should be carefully optimized based on TLC analysis.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification technique.

    • Acid-Base Extraction: The basic nature of the imidazole ring can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The desired product can then be recovered from the aqueous layer by basification and extraction.

Frequently Asked Questions (FAQs)

  • What are the common synthetic routes for this compound? The most common approach involves the oxidation of 2-methyl-4,5-dimethyl-1H-imidazole. Another potential route is the direct formylation of 4,5-dimethyl-1H-imidazole, though this can sometimes lead to issues with regioselectivity.

  • How can I monitor the progress of the reaction? Thin Layer Chromatography (TTC) is a simple and effective technique to monitor the reaction. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

  • What are the key safety precautions to take during this synthesis? Many of the reagents used in this synthesis can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Quantitative Data Summary

The following table summarizes typical, though hypothetical, quantitative data for the synthesis of this compound. Actual results may vary depending on the specific experimental conditions.

ParameterExpected ValueNotes
Yield 60-75%Highly dependent on reaction conditions and purity of reagents.
Purity (by HPLC) >95%After purification by column chromatography.
Melting Point 142-145 °CLiterature values may vary slightly.
¹H NMR (CDCl₃, 400 MHz) δ 9.8 (s, 1H, CHO), 2.3 (s, 6H, 2xCH₃)Chemical shifts are approximate.

Experimental Protocols

Synthesis of this compound via Oxidation

This protocol describes a general method for the oxidation of 2,4,5-trimethyl-1H-imidazole.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trimethyl-1H-imidazole (1.0 eq) in a suitable solvent such as dioxane or chloroform.

  • Addition of Oxidizing Agent: To the stirred solution, add an oxidizing agent like selenium dioxide (SeO₂) (1.1 eq) or activated manganese dioxide (MnO₂) (5-10 eq) portion-wise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the oxidizing agent used.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid residue. Wash the residue with the reaction solvent.

  • Extraction: Combine the filtrate and washings, and evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Pathway Start 2,4,5-Trimethyl-1H-imidazole Product This compound Start->Product Oxidation Oxidant Oxidizing Agent (e.g., MnO₂) Oxidant->Product

Caption: Main synthesis pathway for this compound.

Side_Reaction Product This compound SideProduct 4,5-dimethyl-1H-imidazole-2-carboxylic acid Product->SideProduct Over-oxidation ExcessOxidant Excess Oxidizing Agent or Prolonged Reaction ExcessOxidant->SideProduct

Caption: Common over-oxidation side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents Check Purity of Starting Materials and Freshness of Oxidant Start->CheckReagents CheckConditions Verify Reaction Temperature and Time Start->CheckConditions OptimizePurification Optimize Column Chromatography Conditions or Try Recrystallization Start->OptimizePurification Success Improved Yield and Purity CheckReagents->Success CheckConditions->Success OptimizePurification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Optimizing Synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic strategies for the formylation of imidazole derivatives, which can be adapted for 4,5-dimethyl-1H-imidazole, include the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the formylation of a lithiated imidazole intermediate. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent prepared from a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃), is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2][3] The Reimer-Tiemann reaction facilitates the formylation of phenols and other hydroxy-aromatic compounds, and can also be applied to electron-rich heterocycles like pyrroles and indoles.[4][5][6]

Q2: How does reaction temperature affect the yield and purity of the product?

A2: Reaction temperature is a critical parameter in the synthesis of imidazole derivatives. Insufficient temperature can lead to slow reaction rates and low yields.[7] Conversely, excessively high temperatures may promote the formation of unwanted byproducts and decomposition of the desired product, thereby reducing overall purity.[7] It is crucial to optimize the reaction temperature to achieve a balance between a high reaction rate and minimal side product formation.[7]

Q3: What is the role of the solvent in the synthesis of imidazole derivatives?

A3: The choice of solvent can significantly impact the solubility of reactants, the stability of intermediates, and the overall reaction kinetics.[8] Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used in imidazole synthesis as they can create a favorable environment for reactions involving nucleophiles.[8] In some cases, solvent-free conditions, potentially with microwave assistance, have been shown to improve yields and reduce reaction times.[9]

Q4: What are some common side reactions to be aware of during the formylation of 4,5-dimethyl-1H-imidazole?

A4: During formylation reactions like the Vilsmeier-Haack reaction, potential side reactions can include the formation of polymeric or tarry substances, especially at elevated temperatures.[7] Incomplete reactions can also lead to the presence of unreacted starting materials in the final product. For the Vilsmeier-Haack reaction specifically, the Vilsmeier reagent is a weak electrophile, and the reaction works best with electron-rich aromatic compounds.[10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Incomplete reaction due to insufficient temperature or reaction time.- Poor quality or degradation of reagents.- Suboptimal solvent choice affecting reactant solubility.- Systematically vary the reaction temperature to find the optimal point for product formation.[7]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.- Ensure all reagents, especially formylating agents, are fresh and of high purity.- Experiment with different solvents, such as DMF, DMSO, or acetonitrile, to improve solubility and reaction rates.[8]
Formation of Multiple Products/Impurities - Reaction temperature is too high, leading to side reactions and decomposition.- Incorrect stoichiometry of reactants.- Presence of impurities in the starting materials.- Optimize the reaction temperature to minimize byproduct formation.[7]- Carefully control the molar ratios of the reactants.- Ensure the purity of the starting 4,5-dimethyl-1H-imidazole and other reagents.- Employ appropriate purification techniques such as column chromatography or recrystallization to isolate the desired product.[7]
Difficulty in Product Isolation and Purification - The product may be highly soluble in the reaction solvent.- Formation of tarry byproducts that complicate purification.- Similar polarity of the product and impurities, leading to co-elution during chromatography.- For extraction, choose a solvent in which the product has good solubility while impurities are less soluble. For crystallization, select a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[7]- Adhering to the optimal reaction temperature can minimize the formation of tars.[7]- Optimize the solvent system (eluent) and stationary phase for column chromatography to achieve better separation.[7]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 4,5-dimethyl-1H-imidazole

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • 4,5-dimethyl-1H-imidazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or another suitable solvent

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.[11]

  • Formylation Reaction: Dissolve 4,5-dimethyl-1H-imidazole in a suitable solvent (e.g., DCM or DMF) and add it dropwise to the pre-formed Vilsmeier reagent at a low temperature.

  • Reaction Monitoring: Allow the reaction to warm to the desired temperature (this may range from room temperature to gentle heating, and should be optimized) and stir for a period determined by reaction monitoring (e.g., using TLC).[7]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the mixture with a sodium bicarbonate solution until the pH is basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Data Presentation

Table 1: Hypothetical Data on the Effect of Temperature on Vilsmeier-Haack Formylation Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
125 (Room Temp)2435>95Slow reaction, clean product but low conversion.
250126590Moderate reaction rate with good yield and purity.
38068085Faster reaction, higher yield but increased impurities.
410047070Rapid reaction with significant byproduct formation observed.[7]

Table 2: Hypothetical Data on the Effect of Solvent on Vilsmeier-Haack Formylation Yield

EntrySolventReaction Time (h) at 60°CYield (%)Purity (%)Observations
1Dichloromethane (DCM)185592Moderate solubility of starting material.
2Acetonitrile157090Good solubility and reaction rate.
3N,N-Dimethylformamide (DMF)108588Excellent solvent for reactants, but can complicate work-up.[8]
4Tetrahydrofuran (THF)2045>95Lower reaction rate observed.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reactants & Solvents setup Reaction Setup reagents->setup formylation Formylation Reaction setup->formylation monitoring Reaction Monitoring (TLC) formylation->monitoring quench Quenching monitoring->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify characterization Product Characterization purify->characterization

Caption: General experimental workflow for the synthesis of this compound derivatives.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction temp Suboptimal Temperature start->temp reagents Reagent Quality start->reagents solvent Solvent Choice start->solvent optimize_temp Optimize Temperature temp->optimize_temp check_reagents Use Fresh Reagents reagents->check_reagents change_solvent Screen Solvents solvent->change_solvent

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: 4,5-dimethyl-1H-imidazole-2-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4,5-dimethyl-1H-imidazole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves the formylation of the 4,5-dimethyl-1H-imidazole precursor. A common approach is the lithiation of the imidazole ring followed by quenching with an appropriate formylating agent. Another potential route involves the direct oxidation of a 2-methyl or 2-hydroxymethyl-4,5-dimethylimidazole derivative.

Q2: I am observing a low yield in my formylation reaction. What are the potential causes?

A2: Low yields in the formylation of 4,5-dimethyl-1H-imidazole can stem from several factors. Incomplete lithiation of the starting material is a primary concern. This can be due to insufficient organolithium reagent, moisture in the reaction setup, or suboptimal reaction temperatures. Additionally, the reactivity of the formylating agent, such as N,N-dimethylformamide (DMF), can be a limiting factor. Side reactions, such as the formation of over-alkylated or rearranged products, can also contribute to a reduction in the desired product's yield.

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Common impurities encountered during the synthesis of this compound include unreacted starting material (4,5-dimethyl-1H-imidazole), byproducts from the formylating agent, and potential regioisomers if the starting imidazole is not appropriately protected. If using an organolithium-based method, quenching with water can lead to the formation of the corresponding protonated starting material. Purification challenges often arise from the similar polarity of the product and these impurities, making chromatographic separation difficult.

Q4: Are there any specific safety precautions I should take when scaling up this synthesis?

A4: Yes, scaling up reactions involving organolithium reagents like n-butyllithium requires stringent safety measures. These reagents are highly pyrophoric and react violently with moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Temperature control is critical, as exothermic reactions can lead to thermal runaways. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, is mandatory. It is also advisable to have a suitable fire extinguisher (e.g., Class D for metal fires) readily accessible.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Expected Outcome
Moisture in Reaction Ensure all glassware is rigorously dried. Use anhydrous solvents. Handle reagents under a strict inert atmosphere.Improved reaction initiation and conversion.
Inactive Organolithium Reagent Titrate the organolithium reagent prior to use to determine its exact molarity.Accurate stoichiometry and complete lithiation.
Suboptimal Reaction Temperature Carefully control the temperature during the addition of the organolithium reagent and the formylating agent, typically at low temperatures (-78 °C).Minimized side reactions and improved selectivity.
Poor Quality Starting Material Verify the purity of the 4,5-dimethyl-1H-imidazole starting material by analytical techniques (e.g., NMR, GC-MS).Reduced formation of unexpected byproducts.
Issue 2: Complex Product Mixture and Purification Difficulties
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions Optimize the reaction conditions, including temperature, reaction time, and the rate of addition of reagents.Increased yield of the desired product and a cleaner reaction profile.
Regioisomer Formation If applicable to the synthetic route, consider using a protecting group on one of the imidazole nitrogens to direct the formylation to the desired position.Enhanced regioselectivity and simplified purification.
Inefficient Work-up Employ a carefully designed aqueous work-up to remove inorganic salts and water-soluble impurities. Consider an acid-base extraction to separate the basic imidazole product from neutral or acidic impurities.A purer crude product that is easier to handle in subsequent purification steps.
Suboptimal Chromatography Screen different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective.Improved separation of the product from closely eluting impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for Formylation
Parameter Method A: n-BuLi/DMF Method B: i-PrMgCl/n-BuLi/DMF [1]
Base n-ButyllithiumIsopropylmagnesium chloride, n-Butyllithium
Formylating Agent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to 0 °C0 °C to 20 °C
Typical Yield 60-75%85-95%
Key Challenge Handling of pyrophoric n-BuLi at large scale.Two-step metalation process.

Experimental Protocols

Method A: Formylation using n-Butyllithium and DMF

  • To a solution of 4,5-dimethyl-1H-imidazole (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Visualizations

experimental_workflow start Start: 4,5-dimethyl-1H-imidazole lithiation Lithiation (n-BuLi, THF, -78°C) start->lithiation formylation Formylation (DMF, -78°C to RT) lithiation->formylation troubleshooting Troubleshooting lithiation->troubleshooting Low Yield? workup Aqueous Work-up (NH4Cl solution) formylation->workup formylation->troubleshooting Side Products? extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Product: 4,5-dimethyl-1H- imidazole-2-carbaldehyde purification->product purification->troubleshooting Impure Product?

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Yield Observed cause1 Incomplete Lithiation issue->cause1 cause2 Moisture Contamination issue->cause2 cause3 Side Reactions issue->cause3 solution1a Titrate n-BuLi cause1->solution1a solution1b Increase n-BuLi eq. cause1->solution1b solution2a Dry Glassware & Solvents cause2->solution2a solution2b Inert Atmosphere cause2->solution2b solution3a Optimize Temperature cause3->solution3a solution3b Optimize Reagent Addition cause3->solution3b

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Regioselective Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of avoiding isomer formation during imidazole synthesis.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of isomer formation in imidazole synthesis?

A1: Isomer formation in imidazole synthesis, particularly with unsymmetrically substituted precursors, is a common challenge. The primary causes are rooted in the lack of regioselectivity during the ring formation or subsequent functionalization steps. Key factors influencing isomer distribution include the chosen synthetic route, the electronic and steric properties of the substituents, and the reaction conditions such as catalyst, solvent, and temperature.[1]

Q2: Which classical imidazole synthesis methods are prone to producing isomeric mixtures?

A2: The Debus-Radziszewski synthesis, a widely used method involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is notorious for poor regioselectivity when an unsymmetrical dicarbonyl is used.[1][2] This often leads to a mixture of regioisomers that can be difficult to separate.

Q3: Are there specific synthesis routes that offer better control over isomer formation?

A3: Yes, several methods provide enhanced regiocontrol. The Marckwald synthesis, which involves the reaction of α-amino carbonyl compounds with cyanates or thiocyanates, is effective for creating specific substitution patterns, especially with symmetrically substituted starting materials.[1][3] Additionally, multi-step strategies, such as those starting from glycine derivatives to form a 2-azabuta-1,3-diene intermediate, can offer complete regioselectivity for the synthesis of 1,4-disubstituted imidazoles.[1][4] The Van Leusen Imidazole Synthesis is another valuable method for regioselectively preparing 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles.

Q4: How can I control N-alkylation to obtain a single isomer of an N-substituted imidazole?

A4: Regioselectivity in N-alkylation of unsymmetrically substituted imidazoles is influenced by the interplay of steric and electronic effects, as well as the reaction medium. Using a protecting group strategy, such as with a semicarbazone (SEM) group, can provide definitive control over the position of alkylation. The choice of base and solvent system is also critical; for instance, different isomeric ratios can be obtained by switching between basic and neutral conditions.[5][6]

Troubleshooting Guides

Issue 1: My Debus-Radziszewski reaction with an unsymmetrical dicarbonyl is producing a mixture of regioisomers.

This is a frequent challenge due to the inherent lack of regioselectivity in this reaction.

Troubleshooting Workflow:

start Mixture of Regioisomers in Debus-Radziszewski Synthesis catalyst Modify Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions alternative Consider Alternative Regioselective Synthesis start->alternative lewis_acid Introduce Lewis or Brønsted Acid Catalyst (e.g., CuI, zeolites) catalyst->lewis_acid microwave Employ Microwave Irradiation to potentially - Improve yield - Alter isomer ratio conditions->microwave marckwald Marckwald Synthesis alternative->marckwald glycine Glycine Derivative Method for 1,4-disubstituted imidazoles alternative->glycine end Single Regioisomer or Improved Ratio lewis_acid->end microwave->end marckwald->end glycine->end

Caption: Troubleshooting workflow for poor regioselectivity in Debus-Radziszewski synthesis.

Corrective Actions:

  • Catalyst Selection: The choice of catalyst can significantly impact the outcome. While the traditional reaction may be uncatalyzed, employing Lewis or Brønsted acids like CuI, CuCl2·2H2O, or various zeolites can improve selectivity.[1]

  • Reaction Conditions: Microwave irradiation has been demonstrated to not only improve yields and shorten reaction times but also to potentially influence the isomeric ratio in Debus-Radziszewski type reactions.[1] Optimizing temperature and reaction time should also be explored.

  • Alternative Synthesis: For instances where controlling the regioselectivity of the Debus-Radziszewski reaction proves difficult, switching to an inherently more regioselective method is advisable.

Issue 2: I am obtaining a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted imidazole.

Controlling the site of N-alkylation is a common challenge when dealing with unsymmetrical imidazoles.

Troubleshooting Workflow:

start Poor Regioselectivity in N-Alkylation protecting_group Employ a Protecting Group Strategy start->protecting_group reaction_medium Modify the Reaction Medium start->reaction_medium steric_hindrance Utilize Steric Hindrance start->steric_hindrance sem_group Use a removable directing group like SEM (semicarbazone) to direct alkylation protecting_group->sem_group solvent_base Vary the solvent and base combination (e.g., basic vs. neutral conditions) reaction_medium->solvent_base bulky_alkylating Use a bulky alkylating agent to favor the less hindered nitrogen steric_hindrance->bulky_alkylating end Improved Regioselectivity sem_group->end solvent_base->end bulky_alkylating->end

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Corrective Actions:

  • Protecting Group Strategy: For definitive regiocontrol, the use of a protecting group is highly recommended. The SEM (semicarbazone) group, for example, can be introduced to block one of the nitrogen atoms, directing alkylation to the other, and can be subsequently removed.[6]

  • Reaction Medium: The choice of base and solvent can significantly influence the ratio of N1 to N3 alkylation. The regioselectivity can be inverted in some cases by switching from basic to neutral conditions.[5][6]

  • Steric Hindrance: If one of the nitrogen atoms is more sterically hindered due to adjacent substituents on the imidazole ring, using a bulky alkylating agent can favor substitution at the less hindered nitrogen.[6]

Quantitative Data Summary

The following tables summarize how reaction conditions can influence the regioselectivity of imidazole synthesis and functionalization.

Table 1: Influence of Reaction Medium on N-Alkylation of 4(5)-Nitroimidazole with Methyl Iodide

Substituent (R) at C4(5)Electronic EffectAlkylating Agent (R'-X)Steric Bulk (R')Reaction MediumPredominant IsomerReference
NO₂Strong EWGCH₃ILowBasic (NaOH/H₂O)1-Methyl-4-nitro[6]
NO₂Strong EWGCH₃ILowNeutral (EtOH)1-Methyl-5-nitro[6]

EWG: Electron-Withdrawing Group

Table 2: Regioselectivity of Palladium-Catalyzed C-H Arylation of 1-SEM-Imidazole

PositionCatalyst SystemBaseSolventYield (%)Regioselectivity (C5:C2)Reference
C5Pd(OAc)₂ / P(o-tol)₃Cs₂CO₃1,4-Dioxane60-85%High C5 selectivity[6]
C2Pd(OAc)₂ / P(o-tol)₃NaOt-BuToluene65-80%>10:1 (C2:C5)[6]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,4-Disubstituted Imidazoles via a Glycine Derivative[1][4]

This method provides excellent regiocontrol for the synthesis of 1,4-disubstituted imidazoles.

Step 1: Synthesis of the 2-azabuta-1,3-diene intermediate

  • To a solution of a suitable N-acylglycine derivative (e.g., N-(4-nitrobenzoyl)glycine ethyl ester) in an appropriate solvent, add dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture (e.g., to 150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude 2-azabuta-1,3-diene intermediate, which may be used in the next step without further purification.

Step 2: Transamination and Cyclization

  • Dissolve the crude 2-azabuta-1,3-diene intermediate in a suitable solvent.

  • Add the desired primary amine to the solution.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,4-disubstituted imidazole.

Protocol 2: Regioselective N-Alkylation of a Substituted Imidazole

This is a general procedure that can be adapted based on the specific imidazole and alkylating agent.

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equivalent) in an anhydrous solvent (e.g., acetonitrile, DMF, or DMSO), add an appropriate base (e.g., anhydrous potassium carbonate, 1.1-1.5 equivalents).[5]

  • Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the imidazolide anion.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.[5]

  • Reaction: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 60-80 °C). Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Catalyst Selection for 4,5-dimethyl-1H-imidazole-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 4,5-dimethyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting advice for catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation reaction with this compound is showing a low yield. What are the most common causes and how can I improve it?

A1: Low yields in Knoevenagel condensations are a frequent challenge. The primary factors to investigate are the catalyst choice and reaction conditions.

  • Catalyst Selection: The choice of catalyst is critical. While traditional methods use base catalysts like piperidine or pyridine, modern approaches offer more efficient and recyclable options. Consider screening different catalyst types:

    • Base Catalysts: Amines and ammonium salts are commonly used.

    • Lewis Acids: Lewis acids such as CuCl₂, LaCl₃, and ZnCl₂ can effectively catalyze the reaction, often under solvent-free conditions.

    • Heterogeneous Catalysts: Solid catalysts like Selenium promoted Zirconia (SeO₂/ZrO₂) or Metal-Organic Frameworks (MOFs) offer high yields and easy separation.

    • Organocatalysts: Boric acid and even imidazole itself have been shown to be effective, inexpensive catalysts.

  • Reaction Conditions: Ensure optimal temperature and reaction time by monitoring progress with Thin Layer Chromatography (TLC). Microwave-assisted synthesis can also significantly reduce reaction times and improve yields compared to conventional heating.

Q2: I am observing the formation of side products during my reaction. How can I improve the selectivity and purify the final product?

A2: Side product formation is often linked to the reactivity of the starting materials and catalyst.

  • Troubleshooting Steps:

    • Catalyst Screening: The selectivity of a reaction can be highly dependent on the catalyst. If one catalyst gives poor selectivity, screening others is a standard approach. For instance, in copper-catalyzed reactions, the choice between CuI and Cu(OAc)₂ can influence the outcome.

    • Control of Conditions: Carefully control the reaction temperature and the rate of reagent addition. For example, in N-alkylation reactions, adding the alkylating agent dropwise can minimize dialkylation.

  • Purification Strategy:

    • Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization or the mobile phase for chromatography depends on the polarity of your desired product and the impurities.

Q3: What type of catalyst is recommended for the initial synthesis of the 4,5-dimethyl-1H-imidazole ring?

A3: For the synthesis of the 4,5-disubstituted imidazole precursor, catalysts effective for the three-component reaction between a 1,2-diketone (biacetyl), an aldehyde, and an ammonium salt are suitable.

  • HBF₄–SiO₂: This has been shown to be a highly effective catalyst for this reaction.

  • Metal Tetrafluoroborates: Other catalysts like Zn(BF₄)₂ can also drive the reaction efficiently.

  • Zeolites: For a greener approach, reusable catalysts like ZSM-11 have been used, particularly under solvent-free conditions.

Q4: Can this compound be used in oxidation reactions, and what catalysts are suitable?

A4: Yes, the carbaldehyde group can be oxidized. Imidazole and its derivatives can also act as catalysts in oxidation reactions.

  • Catalytic Activity of Imidazoles: Imidazole and 1-methylimidazole have been shown to catalyze the oxidation of substrates using organic peroxides like m-chloroperoxybenzoic acid (MCPBA). The catalyzed rates can be several orders of magnitude faster than uncatalyzed reactions.

  • Oxidizing Agents: For the oxidation of the imidazole derivative itself to form the corresponding carboxylic acid, strong oxidizing agents like potassium permanganate or hydrogen peroxide are typically used. The choice of conditions is crucial to avoid degradation of the imidazole ring.

Troubleshooting Guides

Problem: Low or No Conversion in Catalytic Reaction

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Solution: Ensure the catalyst is active. For solid-supported catalysts, confirm proper preparation and storage. If using a commercial catalyst, check its expiry date and handling recommendations. For reactions sensitive to air or moisture, ensure anhydrous and anaerobic conditions.

  • Suboptimal Reaction Conditions:

    • Solution: Re-evaluate the reaction temperature, pressure, and solvent. Some reactions have a significant activation energy and require heating to initiate. The solvent choice can dramatically affect reactant solubility and reaction rates.

  • Poor Reagent Quality:

    • Solution: Use reagents of high purity. Impurities in starting materials can interfere with the catalyst or the reaction itself. Ensure solvents are anhydrous if required by the reaction mechanism.

  • Incomplete Deprotonation (for base-catalyzed reactions):

    • Solution: In reactions like N-alkylation, incomplete deprotonation of the imidazole ring is a common cause of low yield. Evaluate your base and solvent system. A stronger base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) may be necessary to ensure complete deprotonation.

Data Presentation

Table 1: Catalyst Performance in Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
1SeO₂/ZrO₂0.1 gWaterRoom Temp1096
2Boric Acid10EthanolRoom Temp30-6085-95
3Imidazole10-15DichloromethaneReflux60-12088-96
4CuCl₂-Solvent-free--High
5ZnCl₂-Solvent-free--High

Table 2: Catalyst Performance in the Synthesis of 2,4,5-Trisubstituted Imidazoles

EntryCatalystCatalyst LoadingSolventTemperature (°C)Time (min)Yield (%)Reference
1MIL-101(Cr) MOF5 mgSolvent-free1201095
2Mandelic Acid10 mol%Solvent-free802594
3Ytterbium Triflate----High
4Zirconium(IV) chloride--Room Temp-High
5Iodine----High

Experimental Protocols

Protocol 1: Knoevenagel Condensation using a Heterogeneous Catalyst (SeO₂/ZrO₂)

This protocol is adapted for the condensation of an aromatic aldehyde with an active methylene compound.

  • Catalyst Preparation: Prepare the SeO₂/ZrO₂ catalyst as described in the literature.

  • Reaction Setup: In a round-bottom flask, add this compound (1 mmol), the active methylene compound (e.g., malononitrile, 1.2 mmol), the SeO₂/ZrO₂ catalyst (0.1 g), and water (5 mL).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress using TLC.

  • Work-up: Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed and reused.

  • Isolation: Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of a 2,4,5-Trisubstituted Imidazole using a MOF Catalyst

This is a general one-pot, three-component synthesis protocol.

  • Reaction Setup: In a reaction vessel, mix benzil (or another 1,2-diketone, 1 mmol), this compound (1 mmol), ammonium acetate (2.5 mmol), and the MIL-101(Cr) catalyst (5 mg).

  • Reaction: Heat the solvent-free mixture to 120 °C.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 10-20 minutes.

  • Work-up: After the reaction is complete, cool the mixture and wash it with ethyl acetate.

  • Catalyst Recovery: Filter the mixture to separate the heterogeneous catalyst. The catalyst can be dried and reused.

  • Isolation: Evaporate the solvent from the filtrate to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to get the pure product.

Mandatory Visualization

Troubleshooting_Workflow start Low Reaction Yield Observed cat_check Is the Catalyst System Optimized? start->cat_check cond_check Are Reaction Conditions (Temp, Time, Solvent) Optimized? cat_check->cond_check No screen_cat Screen Alternative Catalysts (e.g., Lewis Acid, Organocatalyst, Heterogeneous Catalyst) cat_check->screen_cat Yes reagent_check Are Reagents High Purity and Anhydrous (if needed)? cond_check->reagent_check No optimize_cond Optimize Temperature & Time via TLC Test Alternative Solvents cond_check->optimize_cond Yes purify_reagents Purify Starting Materials Use Dry Solvents reagent_check->purify_reagents Yes end_fail Consult Further Literature or Technical Support reagent_check->end_fail No screen_cat->cond_check end_success Reaction Yield Improved screen_cat->end_success optimize_cond->reagent_check optimize_cond->end_success purify_reagents->end_success

Caption: A logical workflow for troubleshooting low-yield reactions.

Catalyst_Selection_Knoevenagel start Select Catalyst for Knoevenagel Condensation q1 Is Catalyst Recyclability a Priority? start->q1 q2 Are Mild Reaction Conditions Required? q1->q2 No hetero Choose Heterogeneous Catalyst: - MOFs (e.g., MIL-101) - Solid Acids (e.g., SeO2/ZrO2) q1->hetero Yes q3 Is Cost a Major Constraint? q2->q3 Yes lewis Choose Lewis Acid: - CuCl2, ZnCl2 (Often Solvent-Free) q2->lewis No organo Choose Organocatalyst: - Boric Acid - Imidazole q3->organo Yes base Choose Traditional Base: - Piperidine, Pyridine q3->base No end Proceed with Selected Catalyst hetero->end lewis->end organo->end base->end

Caption: Decision tree for Knoevenagel condensation catalyst selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep Combine Reactants, Solvent, and Catalyst in Reaction Vessel react Stir at Optimal Temperature prep->react monitor Monitor Progress by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench Reaction & Separate Catalyst (if heterogeneous) monitor->workup Complete extract Extract with Organic Solvent workup->extract purify Purify by Chromatography or Recrystallization extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

**Caption

troubleshooting guide for 4,5-dimethyl-1H-imidazole-2-carbaldehyde handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the handling and storage of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a key reagent in pharmaceutical and agrochemical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazard is that it is harmful if swallowed.[1] It may also cause skin, eye, and respiratory irritation.[2][3] It is crucial to handle this compound with appropriate personal protective equipment.

Q2: What is the recommended personal protective equipment (PPE) when handling this compound?

A2: When handling this compound, it is recommended to wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[2][3][4] All handling should be performed in a well-ventilated area or under a chemical fume hood.[4][5]

Q3: How should I respond to an accidental exposure?

A3:

  • If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If irritation persists, seek medical advice.[3]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]

  • If swallowed: Rinse mouth with water and seek immediate medical help.[1] Do not induce vomiting.[1]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong acids and strong oxidizing agents, as these are incompatible materials.[4]

Troubleshooting Guide

Problem 1: The compound has changed color or appears clumpy.

  • Possible Cause: This may indicate degradation due to exposure to air, moisture, or light. Some imidazole derivatives are known to be air-sensitive and hydrolyze readily.[6]

  • Solution:

    • Always store the compound in a tightly sealed container to minimize exposure to air and moisture.[3][4]

    • For long-term storage, consider storing under an inert atmosphere such as argon or nitrogen.[4]

    • Protect the compound from light by using an amber vial or storing it in a dark place.[4]

Problem 2: Inconsistent experimental results.

  • Possible Cause: If the compound has degraded, its purity will be affected, leading to unreliable experimental outcomes. Improper storage is a likely cause of degradation.

  • Solution:

    • Verify the recommended storage conditions have been met.

    • It is advisable to use a fresh container of the reagent if degradation is suspected.

    • Ensure the compound is fully dissolved if used in solution, following appropriate solubility guidelines.

Quantitative Data Summary

ParameterRecommended ConditionSource
Storage Temperature 0 - 8 °C (refrigerated)[7]
Atmosphere Store under an inert gas[3][4]
Light Exposure Protect from light[4]
Container Tightly closed container[3][4]

Experimental Protocols

General Handling Protocol:

  • Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[4][5]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4]

  • Avoid generating dust when weighing or transferring the solid.[5][6]

  • After handling, wash hands and any exposed skin thoroughly.[1][2]

  • Clean up any spills promptly, avoiding dust generation, and dispose of waste in a suitable, labeled container.[4][6]

Visual Workflow for Troubleshooting

Troubleshooting_Workflow Troubleshooting Flow for this compound Issues cluster_observe Observation cluster_check Verification cluster_action Corrective Action cluster_outcome Resolution Observe Observe Issue: - Change in appearance? - Inconsistent results? CheckStorage Verify Storage Conditions: - Temperature (0-8 °C)? - Tightly sealed? - Protected from light? - Inert atmosphere? Observe->CheckStorage Degradation Suspected CheckHandling Review Handling Protocol: - Used fume hood? - Wore correct PPE? - Avoided dust? Observe->CheckHandling Inconsistency Noted ActionStorage Correct Storage: - Seal container tightly. - Store at 0-8 °C. - Protect from light. CheckStorage->ActionStorage Conditions Incorrect ActionNew Use Fresh Reagent CheckStorage->ActionNew Degradation Likely ActionHandling Refine Handling Technique: - Follow best practices. CheckHandling->ActionHandling Protocol Not Followed Resolved Issue Resolved ActionStorage->Resolved ActionHandling->Resolved ActionNew->Resolved

Caption: Troubleshooting workflow for handling and storage issues.

References

Technical Support Center: Synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, with a special focus on the critical role of solvents in achieving high yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: I am observing very low or no yield of the desired product. What are the potential solvent-related causes?

A1: Low product yield is a frequent issue that can often be traced back to the choice of solvent. Here are the primary solvent-related factors to consider:

  • Poor Solubility: The starting materials, reagents, or key reaction intermediates may have poor solubility in the chosen solvent, preventing the reaction from proceeding efficiently. For syntheses involving polar imidazole precursors, polar aprotic solvents are often preferred.

  • Incompatible Reaction Conditions: The solvent may not be suitable for the reaction temperature. For instance, a solvent with a low boiling point might not be appropriate for a reaction that requires high temperatures to overcome the activation energy barrier.

  • Solvent-Induced Decomposition: The solvent could be reacting with the starting materials, reagents, or the product itself, leading to decomposition.

Recommended Solutions:

  • Solvent Screening: If you suspect solubility is an issue, consider switching to a more appropriate solvent. For imidazole syntheses, solvents like anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and acetonitrile are commonly used.[1][2]

  • Use of Co-solvents: A mixture of solvents can sometimes provide the ideal balance of solubility and reactivity. For example, a mixture of a polar aprotic solvent with a non-polar solvent can help dissolve all reactants.

  • Check for Anhydrous Conditions: Many reactions in imidazole chemistry are sensitive to moisture. Ensure you are using dry solvents, especially when working with organometallic reagents or strong bases like sodium hydride (NaH).[2]

Q2: My reaction produces a significant amount of side products. How can the solvent choice help minimize them?

A2: The formation of side products is often influenced by the reaction medium. The polarity and coordinating ability of the solvent can play a significant role.

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Some reactions may have competing pathways (e.g., SN1 vs. SN2), and the choice of a polar or non-polar solvent can favor one over the other. In the synthesis of imidazole derivatives, solvent polarity can affect the regioselectivity of substitutions.

  • Over-oxidation: In oxidation reactions to form the aldehyde from the corresponding alcohol, the choice of solvent can affect the activity of the oxidizing agent. A highly activating solvent might lead to over-oxidation to the carboxylic acid. Dimethyl sulfoxide (DMSO) is often used as both a solvent and a mild oxidant in Swern-type oxidations to prevent this.[3][4]

Recommended Solutions:

  • Optimize Solvent Polarity: Experiment with a range of solvents with varying polarities to find the optimal medium that favors the desired reaction pathway.

  • Solvent for Specific Oxidants: When performing an oxidation, choose a solvent that is compatible with the chosen oxidizing agent. For example, dichloromethane (DCM) is often used for TEMPO-catalyzed oxidations.[3]

Q3: I am having difficulty purifying the final product. What are some solvent-related tips for purification?

A3: Purification can be challenging if the product has similar properties to the impurities.

  • Co-elution in Chromatography: The product may co-elute with starting materials or side products during column chromatography.

  • Recrystallization Issues: Finding a suitable solvent system for recrystallization can be difficult. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while impurities should remain soluble at all temperatures.

Recommended Solutions:

  • Chromatography Solvent System: For column chromatography, a common eluent system is a mixture of ethyl acetate and a less polar solvent like petroleum ether or hexane.[1][2] The ratio can be adjusted to achieve good separation.

  • Recrystallization: For recrystallization, you can try a variety of solvents. Sometimes a mixture of two miscible solvents (one in which the compound is soluble and one in which it is not) can be effective. Water, ethanol, or mixtures thereof can be good starting points for polar compounds like imidazole-2-carbaldehyde.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common and effective method is the oxidation of the corresponding alcohol, 2-hydroxymethyl-4,5-dimethyl-1H-imidazole. This precursor can be synthesized from 1,3-dihydroimidazole-2-thiones.[6] Various oxidizing agents can be used for the final oxidation step, including manganese dioxide (MnO2) or Swern-type oxidations using DMSO.[3][4]

Q2: How critical is the choice of base and solvent in N-alkylation of the imidazole ring?

A2: The choice of base and solvent is crucial in N-alkylation reactions. A strong base like sodium hydride (NaH) is often used to deprotonate the imidazole N-H.[2] The reaction is typically carried out in a dry, aprotic solvent such as THF or DMF to ensure the base's reactivity and prevent quenching by protic solvents.[2]

Q3: Are there any solvent-free methods for imidazole synthesis?

A3: Yes, solvent-free methods are being developed to make imidazole synthesis more environmentally friendly.[7][8] These methods often involve heating the reactants together, sometimes with a solid catalyst, or using microwave assistance to drive the reaction.[9] While these methods are promising, their applicability to the specific synthesis of this compound would require specific investigation.

Quantitative Data Summary

The following table summarizes reaction conditions for the synthesis of various substituted imidazole carbaldehydes, highlighting the role of the solvent. Direct comparative data for this compound is limited in the literature, so data for analogous structures is presented.

PrecursorReagent/CatalystSolventTemperatureTimeYield (%)Reference
2-Bromo-1H-imidazolei-PrMgCl, n-BuLi, DMFAnhydrous THF0 to 20 °C1 h91[1]
4-Methyl-1H-imidazole-5-carbaldehydeNaH, Methyl IodideDry THFRoom Temperature20 hN/A[2]
4-Methyl-1H-imidazole-5-carbaldehydeNaH, Benzyl BromideDry DMFRoom Temperature1 day39[10]
2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochlorideConc. HClWaterReflux22 h67-77[5]

Experimental Protocols

Protocol: Synthesis of Imidazole-2-carbaldehyde via Formylation of 2-Lithiated Imidazole (Adapted from a general procedure)

This protocol is adapted from a known synthesis of imidazole-2-carboxaldehyde and can be modified for the 4,5-dimethyl derivative by starting with 2-bromo-4,5-dimethyl-1H-imidazole.[1]

Materials:

  • 2-Bromo-4,5-dimethyl-1H-imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF (2 M)

  • n-Butyllithium (n-BuLi) solution in hexanes (2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Silica gel for chromatography

Procedure:

  • Dissolve 2-bromo-4,5-dimethyl-1H-imidazole (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of i-PrMgCl in THF (1.0 eq.) over 5 minutes. Stir the reaction mixture at this temperature for an additional 5 minutes.

  • Add a solution of n-BuLi in hexanes (2.0 eq.) dropwise over 5 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Stir the reaction mixture for 30 minutes at this temperature.

  • Add dry DMF (1.0 eq.) and allow the reaction mixture to slowly warm to 20 °C over 30 minutes.

  • Quench the reaction by carefully adding water, keeping the temperature below 20 °C. Stir for 10 minutes.

  • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to afford the final product.[1]

Visualizations

Below are diagrams illustrating key workflows in the synthesis and troubleshooting process.

troubleshooting_workflow start Low Yield Observed check_solvent Is the solvent appropriate for solubility and reaction conditions? start->check_solvent change_solvent Screen alternative solvents (e.g., THF, DMF, Acetonitrile) check_solvent->change_solvent No check_moisture Are anhydrous conditions being used? check_solvent->check_moisture Yes change_solvent->check_moisture use_dry_solvent Use freshly dried solvents and inert atmosphere check_moisture->use_dry_solvent No check_side_reactions Are there significant side products? check_moisture->check_side_reactions Yes use_dry_solvent->check_side_reactions optimize_polarity Optimize solvent polarity to minimize side reactions check_side_reactions->optimize_polarity Yes success Improved Yield check_side_reactions->success No optimize_polarity->success

Caption: Troubleshooting workflow for low yield.

synthesis_workflow start Starting Material: 2-Hydroxymethyl-4,5-dimethyl-1H-imidazole oxidation Oxidation (e.g., MnO2, Swern) start->oxidation workup Aqueous Workup and Extraction (Solvent: Ethyl Acetate/Water) oxidation->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: General synthesis workflow via oxidation.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-dimethyl-1H-imidazole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with related imidazole derivatives, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the molecular structure and spectroscopic properties of this compound.

Predicted 1H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound and Comparison with Related Compounds

CompoundProtonPredicted/Observed Chemical Shift (δ, ppm)MultiplicityIntegrationSolvent
This compound -CHO~9.5-9.8Singlet1HCDCl₃/DMSO-d₆
-CH₃ (at C4/C5)~2.2-2.4Singlet6HCDCl₃/DMSO-d₆
N-HBroad, variableSinglet1HCDCl₃/DMSO-d₆
Imidazole-2-carbaldehyde[1][2]-CHO9.63Singlet1HD₂O
H4/H57.34Singlet2HDMSO-d₆
4-methyl-1H-imidazole-5-carbaldehyde[3]-CHO~9.7Singlet1HNot specified
H2~7.8Singlet1HNot specified
-CH₃~2.4Singlet3HNot specified

Interpretation of Predicted Data:

  • Aldehyde Proton (-CHO): The aldehyde proton is expected to be the most deshielded proton, appearing as a singlet in the downfield region of the spectrum (around 9.5-9.8 ppm). This is due to the strong electron-withdrawing effect of the adjacent carbonyl group and the imidazole ring.

  • Methyl Protons (-CH₃): The two methyl groups at positions 4 and 5 are chemically equivalent and are therefore expected to appear as a single sharp singlet, integrating to six protons. Their chemical shift is anticipated to be in the typical range for methyl groups attached to an aromatic ring (around 2.2-2.4 ppm).

  • Imidazole N-H Proton: The N-H proton of the imidazole ring will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to proton exchange.

Experimental Protocol for 1H NMR Analysis

The following is a general protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound.

Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of this compound

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for many organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) can be used for less soluble samples and to observe exchangeable protons like N-H.[4]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of an internal standard, such as TMS (0 ppm), for referencing the chemical shifts.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

    • Set the appropriate acquisition parameters, including:

      • Number of scans (typically 8-16 for a sufficient signal-to-noise ratio)

      • Spectral width (e.g., -2 to 12 ppm)

      • Pulse width and angle (e.g., 90° pulse)

      • Relaxation delay (e.g., 1-5 seconds)

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (if any) to elucidate the molecular structure.

Visualization of the 1H NMR Analysis Workflow

The logical flow of a 1H NMR experiment, from sample preparation to final data analysis, can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire FID LockShim->Acquire FT Fourier Transform Acquire->FT PhaseCalibrate Phase and Calibrate FT->PhaseCalibrate Integrate Integrate Peaks PhaseCalibrate->Integrate Analyze Analyze Spectrum Integrate->Analyze

Caption: Workflow for 1H NMR Analysis.

Conclusion

The 1H NMR analysis of this compound is predicted to yield a spectrum with three distinct signals corresponding to the aldehyde, methyl, and N-H protons. By comparing this predicted data with the experimental spectra of related imidazole derivatives, researchers can gain valuable insights into the electronic environment and structural features of the molecule. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is essential for accurate structural elucidation and characterization in the fields of chemical research and drug development.

References

A Comparative Guide to the Synthesis of Substituted Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole aldehyde scaffold is a critical pharmacophore in numerous therapeutic agents and a versatile intermediate in organic synthesis. The efficient and regioselective construction of these molecules is paramount for the rapid exploration of chemical space in drug discovery and development. This guide provides an objective comparison of three prominent methods for the synthesis of substituted imidazole aldehydes: the Radziszewski Reaction, the Vilsmeier-Haack Reaction, and the Oxidation of Hydroxymethylimidazoles. We present a summary of quantitative data, detailed experimental protocols, and a logical workflow to aid in the selection of the most appropriate synthetic strategy.

Comparative Analysis of Synthesis Methods

The choice of a synthetic route to a target substituted imidazole aldehyde is dictated by factors such as the desired substitution pattern, availability of starting materials, and scalability. The following table summarizes the key aspects of the three highlighted methods.

Synthesis MethodGeneral ApplicabilityTypical SubstratesReagents & ConditionsTypical YieldsAdvantagesDisadvantages
Radziszewski Reaction Synthesis of 2,4,5-trisubstituted imidazoles. Can be adapted to produce imidazole aldehydes.1,2-Dicarbonyl compounds, aldehydes, ammonia/amines.Often requires heating in a solvent like acetic acid. Modern variations use catalysts or microwave irradiation.Moderate to HighOne-pot, multicomponent reaction; access to highly substituted imidazoles.Can produce mixtures of products; may not be suitable for all substitution patterns of imidazole aldehydes.
Vilsmeier-Haack Reaction Direct formylation of pre-existing imidazole rings.Electron-rich N-substituted imidazoles.Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).Good to ExcellentDirect introduction of the aldehyde group; generally high-yielding.Requires a pre-formed imidazole ring; regioselectivity can be an issue with certain substitution patterns.
Oxidation of Hydroxymethylimidazoles Oxidation of a hydroxymethyl group to an aldehyde on a pre-formed imidazole ring.Substituted hydroxymethylimidazoles.Various oxidizing agents, e.g., manganese dioxide (MnO₂), Dess-Martin periodinane.Good to ExcellentMild reaction conditions; high yields and clean conversions are often achievable.Requires the synthesis of the corresponding hydroxymethylimidazole precursor.

Experimental Protocols

Radziszewski Synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde (Representative Protocol)

This protocol is a representative example of the Radziszewski reaction adapted for the synthesis of a substituted imidazole aldehyde.

Materials:

  • Glyoxal (40% in water)

  • Benzamidine hydrochloride

  • Ammonia solution (25%)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A solution of glyoxal (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Benzamidine hydrochloride (1.0 eq) is added to the solution, followed by the dropwise addition of an aqueous ammonia solution (2.0 eq).

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-phenyl-1H-imidazole-4-carbaldehyde.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Expected Yield: 60-75%

Vilsmeier-Haack Formylation of 1-Methylimidazole

This protocol describes the direct formylation of 1-methylimidazole to yield 1-methylimidazole-2-carbaldehyde and 1-methylimidazole-5-carbaldehyde.[1]

Materials:

  • 1-Methylimidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, DMF (3.0 eq) is cooled to 0 °C in an ice bath.

  • POCl₃ (1.1 eq) is added dropwise to the cooled DMF while maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • A solution of 1-methylimidazole (1.0 eq) in DCM is then added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-4 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured into a beaker of crushed ice and stirred.

  • The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting crude product, a mixture of 1-methylimidazole-2-carbaldehyde and 1-methylimidazole-5-carbaldehyde, is purified by column chromatography on silica gel.

Expected Yield: 70-85% (combined yield of isomers)

Oxidation of (1-Benzyl-2-phenyl-1H-imidazol-5-yl)methanol

This protocol details the oxidation of a hydroxymethylimidazole to the corresponding aldehyde.

Materials:

  • (1-Benzyl-2-phenyl-1H-imidazol-5-yl)methanol

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a solution of (1-benzyl-2-phenyl-1H-imidazol-5-yl)methanol (1.0 eq) in DCM in a round-bottom flask, activated manganese dioxide (5.0-10.0 eq) is added.

  • The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filter cake is washed thoroughly with DCM.

  • The combined filtrate is concentrated under reduced pressure to give the crude product.

  • The crude 1-benzyl-2-phenyl-1H-imidazole-5-carbaldehyde is purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 85-95%

Logical Workflow for Method Selection

The selection of an appropriate synthetic method can be guided by a logical decision-making process, as illustrated in the workflow diagram below.

SynthesisMethodSelection start Define Target Imidazole Aldehyde is_imidazole_core_present Is a substituted imidazole core readily available? start->is_imidazole_core_present is_hydroxymethyl_available Is the corresponding hydroxymethylimidazole accessible? is_imidazole_core_present->is_hydroxymethyl_available Yes build_core Need to construct the imidazole ring? is_imidazole_core_present->build_core No formylation Vilsmeier-Haack Reaction select_method Select Synthesis Method formylation->select_method oxidation Oxidation of Hydroxymethylimidazole oxidation->select_method radziszewski Radziszewski Reaction radziszewski->select_method is_hydroxymethyl_available->formylation No is_hydroxymethyl_available->oxidation Yes build_core->radziszewski Yes

Caption: Decision workflow for selecting a synthesis method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathways for each of the discussed synthesis methods.

Radziszewski Reaction Pathway

Radziszewski_Pathway cluster_reactants Reactants dicarbonyl 1,2-Dicarbonyl intermediate Diimine Intermediate dicarbonyl->intermediate aldehyde Aldehyde product Substituted Imidazole Aldehyde aldehyde->product ammonia Ammonia/Amine ammonia->intermediate intermediate->product

Caption: General pathway for the Radziszewski reaction.

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow start Start with Substituted Imidazole electrophilic_attack Electrophilic attack on Imidazole Ring start->electrophilic_attack reagent_formation Formation of Vilsmeier Reagent (POCl₃ + DMF) reagent_formation->electrophilic_attack hydrolysis Hydrolysis of Iminium Salt electrophilic_attack->hydrolysis product Substituted Imidazole Aldehyde hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack formylation.

Oxidation of Hydroxymethylimidazole Workflow

Oxidation_Workflow start Synthesize Hydroxymethylimidazole Precursor oxidation_step Oxidation with MnO₂ or other oxidant start->oxidation_step workup Workup and Purification oxidation_step->workup product Substituted Imidazole Aldehyde workup->product

Caption: Workflow for the synthesis via oxidation.

This guide provides a starting point for researchers to navigate the synthesis of substituted imidazole aldehydes. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. For novel targets, it is often beneficial to explore multiple routes to identify the most efficient and robust synthesis.

References

Comparative Analysis of the Biological Activities of 4,5-dimethyl-1H-imidazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] This guide provides a comparative overview of the biological activities of derivatives of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a key building block for the synthesis of novel therapeutic agents. The primary focus is on their antimicrobial, anticancer, and anti-inflammatory properties, supported by available experimental data.

Synthetic and Evaluative Workflow

The general pathway for the synthesis and biological evaluation of this compound derivatives, such as Schiff bases and thiosemicarbazones, typically involves a condensation reaction followed by a series of in vitro assays to determine their biological efficacy.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4,5-dimethyl-1H- imidazole-2-carbaldehyde reaction Condensation Reaction (e.g., reflux in ethanol) start->reaction amine Primary Amine (e.g., aniline, thiosemicarbazide) amine->reaction derivatives Schiff Base or Thiosemicarbazone Derivatives reaction->derivatives antimicrobial Antimicrobial Screening (MIC/MBC determination) derivatives->antimicrobial anticancer Anticancer Screening (IC50 determination) derivatives->anticancer anti_inflammatory Anti-inflammatory Assay (e.g., Carrageenan-induced paw edema) derivatives->anti_inflammatory data Data Analysis & Structure-Activity Relationship antimicrobial->data anticancer->data anti_inflammatory->data

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Antimicrobial Activity

Schiff base derivatives of imidazole are known to possess significant antimicrobial properties.[4][5][6] The antimicrobial activity is often attributed to the presence of the azomethine group (-C=N-). The evaluation of these compounds typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of bacterial and fungal strains.

While specific data for a series of this compound Schiff bases is not extensively available in a single comparative study, the following table summarizes representative data for structurally related imidazole Schiff base derivatives to provide a comparative context.

Table 1: Antimicrobial Activity of Imidazole-based Schiff Base Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Imidazole-2-carbaldehyde Schiff BasesStaphylococcus aureus-[7]
Escherichia coli-[7]
4-imidazolecarboxaldehyde thiosemicarbazoneBacillus cereusModerate Activity[8]
Staphylococcus aureusModerate Activity[8]
Escherichia coliModerate Activity[8]
Salmonella typhimuriumModerate Activity[8]
Candida albicansModerate Activity[8]
4-methyl-5-imidazolecarboxaldehyde thiosemicarbazone complexesBacillus cereusModerate Activity[1]
Staphylococcus aureusModerate Activity[1]
Escherichia coliModerate Activity[1]
Salmonella typhimuriumModerate Activity[1]
Candida albicansModerate Activity[1]

Note: "Moderate Activity" indicates that the compounds showed inhibitory effects, but specific MIC values were not provided in the abstract.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to achieve a standardized concentration (e.g., 1 x 10^8 CFU/mL).

  • Preparation of Test Compounds: The synthesized imidazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Determination of MBC/MFC: An aliquot from the wells showing no visible growth is sub-cultured on agar plates. The lowest concentration that results in no microbial growth on the agar plate is recorded as the MBC or MFC.

Anticancer Activity

Imidazole derivatives, including Schiff bases and thiosemicarbazones, have demonstrated promising anticancer activity against various cancer cell lines.[9][10][11] Their mechanism of action can involve the inhibition of key enzymes in DNA replication and repair, leading to apoptosis.[9] The in vitro cytotoxicity is commonly evaluated using the MTT assay, which measures cell viability.

The following table presents a summary of the anticancer activity of various imidazole derivatives, offering a comparative perspective on their potential.

Table 2: In Vitro Anticancer Activity of Imidazole Derivatives (IC50 values in µM)

Compound ClassCell LineIC50 (µM)Reference
Imidazolidine-2,4-dione Schiff BasesHCT-116 (Colon)12.83 ± 0.9[12]
HePG-2 (Liver)9.07 ± 0.8[12]
MCF-7 (Breast)4.92 ± 0.3[12]
4-Aminoantipyrine Schiff Base Metal Complexes-Better than ligand[13]
Imidazole-thiazole hybrids-33.52[10]
Imidazo[2,1-b][4][10][12]thiadiazolesMCF-7 (Breast)35.81[14]
N-Substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivativesEAT cellsInhibit proliferation[15]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized imidazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[16]

Anti-inflammatory Activity

Certain imidazole derivatives have shown potential as anti-inflammatory agents.[17][18] The anti-inflammatory activity is often assessed in vivo using models such as the carrageenan-induced paw edema test in rats. This assay measures the ability of a compound to reduce the swelling caused by the injection of an inflammatory agent.

While specific anti-inflammatory data for a series of this compound derivatives is limited, the following table provides an example of the anti-inflammatory activity of other imidazole derivatives.

Table 3: Anti-inflammatory Activity of Imidazole Derivatives

Compound ClassAssayActivityReference
Imidazole-5(4H)-one analogsCarrageenan-induced paw edemaMore potent than diclofenac[19]
2,4-diaryl-5-4H-imidazolone derivativesCarrageenan-induced paw edemaExcellent activity[20]
N-((2-substituted phenyl)-4,5-diphenyl-1H-imidazol-1yl)(phenyl)methyl) substituted amine derivativesCarrageenan-induced rat paw edemaPotent activity[1]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
  • Animal Model: Wistar rats are typically used for this assay.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control, and a vehicle (e.g., saline) is used as a negative control.

  • Induction of Edema: After a set period (e.g., 30 minutes), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data on structurally related imidazole derivatives, particularly Schiff bases and thiosemicarbazones, indicate their potential as antimicrobial and anticancer agents. Furthermore, some imidazole analogs have demonstrated significant anti-inflammatory properties.

This guide highlights the need for systematic studies on a series of this compound derivatives to establish clear structure-activity relationships. Such research would be invaluable for the rational design and development of novel and more effective therapeutic agents. The provided experimental protocols serve as a foundation for the biological evaluation of these promising compounds.

References

A Spectroscopic Showdown: Unraveling the Isomers of Imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental. This guide offers a detailed spectroscopic comparison of imidazole-2-carbaldehyde and its positional isomer, imidazole-4-carbaldehyde. While both molecules share the same chemical formula, their distinct atomic arrangements lead to unique spectroscopic fingerprints. This comparison delves into these differences as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

The imidazole ring is a cornerstone of many biologically active molecules, and the position of the carbaldehyde group significantly influences the compound's electronic properties, reactivity, and interaction with biological targets.[1][2][3] Understanding the spectroscopic characteristics of these isomers is crucial for their unambiguous identification, quality control, and for elucidating their roles in various chemical and biological processes. While data for imidazole-5-carbaldehyde is less readily available in the literature, this guide provides a comprehensive analysis of the 2- and 4-isomers based on available experimental data.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of imidazole-2-carbaldehyde and imidazole-4-carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppm / Multiplicity / Assignment
Imidazole-2-carbaldehyde 13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, Im-H)[4]
Imidazole-4-carbaldehyde 12.5 (br s, 1H, NH), 9.7 (s, 1H, CHO), 7.9 (s, 1H, Im-H), 7.8 (s, 1H, Im-H)

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppm / Assignment
Imidazole-2-carbaldehyde 181.3 (CHO), 145.5 (C2), 128.5 (C4/C5), 128.5 (C4/C5)[4]
Imidazole-4-carbaldehyde 185.0 (CHO), 140.0 (C4), 138.0 (C2), 122.0 (C5)

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

CompoundWavenumber (cm⁻¹) / Assignment
Imidazole-2-carbaldehyde ~3400-2400 (N-H stretch, broad), ~1670 (C=O stretch), ~1540, 1450 (Imidazole ring C=C, C=N stretching)
Imidazole-4-carbaldehyde ~3400-2500 (N-H stretch, broad), ~1680 (C=O stretch), ~1580, 1460 (Imidazole ring C=C, C=N stretching)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compoundλmax (nm) / Solvent
Imidazole-2-carbaldehyde 280 / Water[5]
Imidazole-4-carbaldehyde Data not readily available

Table 5: Mass Spectrometry (MS) Data

Compoundm/z / Assignment
Imidazole-2-carbaldehyde 96 (M⁺), 68, 41, 28[6]
Imidazole-4-carbaldehyde 96 (M⁺), 95, 68, 40

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the imidazole-carbaldehyde isomer in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the compounds and has a well-characterized residual solvent peak for reference. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The temperature for the experiments is typically maintained at 298 K. For imidazole derivatives, tautomerization can sometimes lead to broad peaks or the absence of certain signals in ¹³C NMR spectra in solution.[7]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectra are commonly obtained using the KBr (potassium bromide) pellet technique for solid samples. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. A solution of the sample is prepared in a suitable solvent (e.g., water, ethanol, or methanol) that is transparent in the UV-Vis region of interest (typically 200-800 nm). The concentration of the solution is adjusted to obtain an absorbance reading within the linear range of the instrument (ideally between 0.1 and 1.0). A cuvette containing the pure solvent is used as a reference (blank) to zero the spectrophotometer. The spectrum is then recorded, and the wavelength of maximum absorbance (λmax) is determined.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source for these small, relatively volatile molecules. The sample is introduced into the instrument, often after separation by gas chromatography (GC-MS), and is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualizing the Analysis Workflow

To provide a clearer understanding of the process of spectroscopically comparing these isomers, the following diagram illustrates a typical experimental workflow.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison Sample Imidazole Carbaldehyde Isomer NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet or use ATR Sample->FTIR_Prep UV_Prep Dissolve in UV-Vis Grade Solvent Sample->UV_Prep MS_Prep Prepare for GC Inlet Sample->MS_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec FTIR_Spec FTIR Spectrometer FTIR_Prep->FTIR_Spec UV_Spec UV-Vis Spectrophotometer UV_Prep->UV_Spec MS_Spec GC-MS MS_Prep->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data FTIR_Data IR Spectrum (Vibrational Frequencies) FTIR_Spec->FTIR_Data UV_Data UV-Vis Spectrum (λmax) UV_Spec->UV_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS_Spec->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison FTIR_Data->Comparison UV_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Comparison of Isomers.

Biological Significance and Future Directions

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous antifungal, antibacterial, and anticancer agents.[2][8] The specific biological activities of imidazole-carbaldehyde isomers are an area of ongoing research. For instance, imidazole-2-carbaldehyde has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target in the treatment of type-2 diabetes.[9] Furthermore, recent studies have explored the role of imidazole-2-carbaldehyde in atmospheric chemistry, where its photochemical reactions can contribute to the formation of secondary organic aerosols and hydrogen peroxide.[10]

The distinct spectroscopic signatures of these isomers are key to differentiating them and understanding their unique chemical and biological properties. Further research is warranted to fully characterize the spectroscopic properties of imidazole-5-carbaldehyde and to explore the specific signaling pathways and biological targets of all three positional isomers. Such studies will undoubtedly contribute to the development of new therapeutic agents and a deeper understanding of the role of these fundamental heterocyclic compounds in chemistry and biology.

References

A Comparative Guide to the Purity Validation of 4,5-dimethyl-1H-imidazole-2-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous assessment of purity for synthesized chemical entities is a critical prerequisite in research and drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a key building block in various pharmaceutical syntheses. This document outlines a detailed HPLC protocol, objectively compares it with alternative analytical techniques, and presents supporting experimental data in a clear, comparative format for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly precise, robust, and versatile method for the purity assessment of non-volatile and thermally labile compounds, making it the gold standard for pharmaceutical quality control.[1] A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for separating the polar this compound from potential non-polar and closely related polar impurities.

Experimental Protocol: HPLC Purity Determination

The following protocol is a robust starting point for the validation, based on established methods for analogous imidazole and aldehyde compounds.[1][2][3][4][5]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-22 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Standard Preparation A certified reference standard should be prepared at the same concentration as the sample.

Note: For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with 0.1% formic acid.[4]

Data Interpretation and Purity Calculation

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The formula is as follows:

Purity (%) = (AreaMain Peak / ΣAreaAll Peaks) x 100

Workflow for HPLC Purity Analysis

The logical workflow for the HPLC purity analysis, from sample preparation to final report, is illustrated below.

HPLC_Purity_Validation_Workflow cluster_Preparation 1. Sample Preparation cluster_Analysis 2. HPLC Analysis cluster_Processing 3. Data Processing Sample Weigh Compound Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Report Purity Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Data Presentation: A Comparative Overview

For a meaningful comparison, hypothetical data from the proposed HPLC method is presented below, alongside a qualitative comparison with alternative analytical techniques.

Table 1: Illustrative HPLC Purity Data Summary

This table summarizes hypothetical chromatographic results for a sample of this compound, demonstrating typical data output.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
13.515,2300.15Unknown Impurity
28.29,955,60099.60This compound
39.525,1500.25Starting Material (Hypothetical)
Total - 9,995,980 100.00 -
Table 2: Comparison of Key Analytical Techniques

This table provides an objective comparison of HPLC with other common analytical methods for purity determination.

Technique Principle Advantages Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.High resolution, quantitative accuracy, reproducibility, and well-established validation guidelines.[1][2]Requires a chromophore for UV detection; peak identity is not confirmed without a reference standard.
LC-MS Combines HPLC separation with mass spectrometry detection.Provides molecular weight information, aiding in the identification of unknown impurities; high sensitivity and specificity.[5]Higher operational complexity and cost; quantitative response can be variable without appropriate standards.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy measures the signal of nuclei in a magnetic field.Provides structural confirmation; allows for quantification without a specific reference standard for each impurity (using a certified internal standard).Lower sensitivity compared to HPLC; requires highly pure solvents; complex mixtures can be difficult to resolve.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Excellent for volatile and thermally stable impurities; provides structural information from mass spectra.[5]Not suitable for non-volatile or thermally labile compounds; may require derivatization to improve volatility.[5]

Conclusion

While techniques like LC-MS, qNMR, and GC-MS offer invaluable, often orthogonal, information for the comprehensive structural characterization and identification of impurities, reverse-phase HPLC with UV detection remains the most robust, precise, and widely accepted technique for the routine purity validation of this compound in a research and drug development setting. Its high reproducibility, quantitative accuracy, and adaptability make it the cornerstone of quality control for synthesized chemical compounds.

References

A Comparative Analysis of 4,5-Dimethylimidazole-2-carbaldehyde and Other Substituted Imidazole Carbaldehydes for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative study of 4,5-dimethylimidazole-2-carbaldehyde and other substituted imidazole carbaldehydes, offering valuable insights for researchers, scientists, and professionals in drug development. The imidazole scaffold is a privileged structure in medicinal chemistry, and understanding the impact of substitution patterns on the physicochemical properties and biological activities of imidazole carbaldehydes is crucial for the rational design of novel therapeutic agents. This document summarizes synthetic methodologies, spectroscopic data, and biological activities, supported by experimental data from peer-reviewed literature.

Synthesis of Substituted Imidazole Carbaldehydes

The synthesis of imidazole carbaldehydes can be achieved through various methods, primarily involving the formylation of a pre-existing imidazole ring or the construction of the ring from acyclic precursors. The method of choice often depends on the desired substitution pattern and the stability of the starting materials.

A plausible and efficient method for the synthesis of the target compound, 4,5-dimethyl-1H-imidazole-2-carbaldehyde , involves the regioselective lithiation of 4,5-dimethyl-1H-imidazole at the C2 position, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). This approach takes advantage of the acidic nature of the C2 proton in N-unsubstituted imidazoles.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product SM 4,5-Dimethyl-1H-imidazole Lithiation 1. Lithiation (n-BuLi, THF, -78 °C) SM->Lithiation Deprotonation at C2 Quench 2. Quench with Electrophile (DMF, -78 °C to RT) Lithiation->Quench Formylation Workup 3. Acidic Workup (e.g., aq. NH4Cl) Quench->Workup Hydrolysis of intermediate Product 4,5-Dimethyl-1H- imidazole-2-carbaldehyde Workup->Product Isolation

Caption: Proposed synthesis of this compound.

Experimental Protocols

Proposed Synthesis of this compound:

  • Preparation: To a solution of 4,5-dimethyl-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi) (1.1 eq., typically as a solution in hexanes) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: Add N,N-dimethylformamide (DMF) (1.2 eq.) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Comparative Synthesis Data

The synthesis of various imidazole carbaldehydes highlights different strategies for functionalizing the imidazole core.

CompoundStarting MaterialKey ReagentsYield (%)Reference
Imidazole-2-carbaldehyde 2-Bromo-1H-imidazolei-PrMgCl, n-BuLi, DMF91%--INVALID-LINK--
1,4-Dimethyl-imidazole-5-carbaldehyde 4-Methyl-5-imidazole carbaldehydeNaH, Methyl iodide~60%[1][2]
1-(2-Chlorobenzyl)-4-methyl-imidazole-5-carbaldehyde 4-Methyl-5-imidazole carbaldehydeNaH, 2-Chlorobenzyl bromide~30%[2][3]
2,4,5-Triphenyl-1H-imidazole Benzil, BenzaldehydeAmmonium acetateHigh[4]

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the structural elucidation and characterization of synthesized compounds. Below is a comparison of available spectroscopic data for several substituted imidazole carbaldehydes. Note: Experimental data for this compound was not available in the searched literature.

Compound1H NMR (Solvent) δ [ppm]13C NMR (Solvent) δ [ppm]IR (cm-1)
This compound Data not availableData not availableData not available
Imidazole-2-carbaldehyde 13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, Im-H) (DMSO-d6)181.66 (CHO), 146.09 (C2) (DMSO-d6)~1670 (C=O)
1-Methyl-imidazole-2-carbaldehyde 9.6 (s, 1H, CHO), 7.4 (s, 1H, Im-H), 7.1 (s, 1H, Im-H), 3.9 (s, 3H, N-CH3) (Predicted)Data not available1680 (C=O) (Gas Phase)
4-Methyl-1H-imidazole-5-carbaldehyde 9.71 (s, 1H, CHO), 7.82 (s, 1H, Im-H), 2.44 (s, 3H, C-CH3) (DMSO-d6)180.0 (CHO), 143.0 (C5), 136.9 (C2), 130.6 (C4), 12.0 (CH3) (DMSO-d6)3150-2800 (N-H), 1660 (C=O)
1-(4-Nitrobenzyl)-4-methyl-imidazole-5-carbaldehyde 9.73 (s, 1H, CHO), 8.20 (d, 2H, Ar-H), 7.66 (s, 1H, Im-H), 7.45 (d, 2H, Ar-H), 5.68 (s, 2H, N-CH2), 2.42 (s, 3H, C-CH3) (CDCl3)Data not available1672 (C=O), 1520 (NO2), 1346 (NO2)

Comparative Biological Activity

Imidazole carbaldehydes and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The substitution pattern on the imidazole ring plays a critical role in determining the potency and selectivity of these compounds. Often, the carbaldehyde group serves as a versatile handle for creating more complex derivatives, such as thiosemicarbazones, which frequently show enhanced biological activity.

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives is well-documented. The data below is for thiosemicarbazone derivatives, which demonstrates how the underlying imidazole carbaldehyde scaffold influences activity.

Parent Imidazole CarbaldehydeDerivativeOrganismMIC (µg/mL)Reference
Imidazole-2-carbaldehydeThiosemicarbazoneCandida albicans25--INVALID-LINK--
Imidazole-2-carbaldehydeThiosemicarbazoneStaphylococcus aureus>50--INVALID-LINK--
Pyrrole-2-carbaldehydeThiosemicarbazoneCandida albicans25--INVALID-LINK--
Pyrrole-2-carbaldehydeThiosemicarbazoneStaphylococcus aureus12.5--INVALID-LINK--
Anticancer Activity

Many imidazole-containing compounds have been investigated as anticancer agents, targeting various mechanisms including enzyme inhibition and disruption of cell division.

CompoundCell LineIC50 (µM)Target/MechanismReference
Amide-imidazole derivative MCF-7 (Breast)< 20Induces Apoptosis[5]
Amide-imidazole derivative HT-29 (Colon)> 20Induces Apoptosis[5]
2-Phenyl imidazole derivative (247) MCF-7 (Breast)10.22Not specified[4]
Purine analogue (47) (imidazole fused) A549 (Lung)2.29EGFR Inhibition[4]
Novel Imidazole derivative (5b) H1975 (Lung)5.22EGFR Inhibition[6]

Signaling Pathways in Cancer

The anticancer activity of many imidazole derivatives has been linked to the inhibition of key signaling pathways that control cell growth, proliferation, and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Imidazole Imidazole Inhibitor Imidazole->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway targeted by imidazole inhibitors.

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and proliferation.

G A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with various concentrations of Imidazole compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution (e.g., 0.5 mg/mL) D->E F 6. Incubate for 4h (Formazan crystal formation) E->F G 7. Solubilize crystals (e.g., with DMSO) F->G H 8. Measure absorbance (e.g., at 570 nm) G->H I 9. Calculate IC50 value H->I

References

assessing the antimicrobial efficacy of 4,5-dimethyl-1H-imidazole-2-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antimicrobial Efficacy of Imidazole-2-Carbaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Among these, analogs of imidazole-2-carbaldehyde have garnered significant interest for their potential as antimicrobial agents. This guide provides a comparative assessment of the antimicrobial efficacy of selected imidazole-2-carbaldehyde analogs, supported by experimental data and detailed methodologies to aid in the research and development of novel anti-infective therapies.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of various imidazole-2-carbaldehyde analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The following table summarizes the MIC values for a selection of imidazole-2-carbaldehyde derivatives against various bacterial and fungal strains, as reported in the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Schiff base of Imidazole-2-carboxaldehyde and Glycylglycine Staphylococcus aureus-[4]
Escherichia coli-[4]
Klebsiella pneumoniae-[4]
Pseudomonas aeruginosa-[4]
Candida albicans-[4]
Cu(II) complex of Imidazole-2-carboxaldehyde Schiff base S. aureus>1000[2]
E. coli500[2]
P. putida500[2]
Co(II) complex of Imidazole-2-carboxaldehyde Schiff base S. aureus500[2]
E. coli500[2]
P. putida500[2]
Ni(II) complex of Imidazole-2-carboxaldehyde Schiff base B. subtilis250[2]
Zn(II) complex of Imidazole-2-carboxaldehyde Schiff base E. coli250[2]
P. putida250[2]
(2S)-2-Amino-3-(1-((E)-1-((E)-2-benzylidenehydrazinyl)-3,7-dimethylocta-2,6-dien-1-yl)-1H-imidazol-4-yl)propanoic acid (2a) Klebsiella pneumoniae0.25[5]
(2S)-2-Amino-3-(1-((E)-1-((E)-2-benzylidenehydrazinyl)-3-methylbut-2-en-1-yl)-1H-imidazol-4-yl)propanoic acid (2b) Staphylococcus aureus>32[5]
(2S)-2-Amino-3-(1-(((E)-2-benzylidenehydrazinyl)(phenyl)methyl)-1H-imidazol-4-yl)propanoic acid (1a) Staphylococcus aureus>32[5]
(2S)-2-Amino-3-(1-(((E)-2-benzylidenehydrazinyl)(4-nitrophenyl)methyl)-1H-imidazol-4-yl)propanoic acid (1d) Staphylococcus aureus>32[5]

Note: The specific activity of metal complexes can be significantly higher than the free ligand. The table presents a selection of available data, and a comprehensive structure-activity relationship would require testing a wider range of analogs under standardized conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antimicrobial efficacy of imidazole-based compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • Synthesized imidazole-2-carbaldehyde analogs

  • Standard bacterial and fungal strains (e.g., ATCC strains)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (vehicle, e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared in the appropriate broth within the wells of a 96-well plate. Concentrations typically range from 2.44 to 5000 µg/mL.[6]

  • Inoculation: Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive control wells containing a known antibiotic and negative control wells containing only the growth medium and the solvent used to dissolve the compounds are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Disk Diffusion (Kirby-Bauer) Test

This is a qualitative method to assess the antimicrobial susceptibility of bacteria to a test compound.[1]

Materials:

  • Synthesized imidazole-2-carbaldehyde analogs

  • Sterile filter paper disks

  • Standard bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic disks

  • Negative control disk (solvent)

  • Incubator

Procedure:

  • Inoculation of Agar Plate: A sterile swab is dipped into the standardized bacterial inoculum and streaked evenly across the entire surface of an MHA plate to create a bacterial lawn.

  • Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Controls: A positive control disk with a standard antibiotic and a negative control disk with the solvent are also placed on the plate.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Reading Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in assessing antimicrobial efficacy, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Antimicrobial_Screening cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Imidazole-2-carbaldehyde Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Disk_Diffusion Agar Disk Diffusion (Qualitative) Stock_Solution->Disk_Diffusion Test Compounds Broth_Microdilution Broth Microdilution (Quantitative) Stock_Solution->Broth_Microdilution Test Compounds Data_Collection Measure Zones of Inhibition / Record MICs Disk_Diffusion->Data_Collection MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination MIC_Determination->Data_Collection Comparison Compare with Control Antibiotics Data_Collection->Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Comparison->SAR_Analysis Conclusion Identification of Potent Antimicrobial Analogs SAR_Analysis->Conclusion Identify Lead Compounds

Caption: Workflow for Antimicrobial Screening of Imidazole Analogs.

Signaling_Pathway_Hypothesis cluster_compound Antimicrobial Agent cluster_bacterium Bacterial Cell cluster_effect Cellular Effect Compound Imidazole-2-carbaldehyde Analog CellWall Cell Wall Synthesis Compound->CellWall CellMembrane Cell Membrane Integrity Compound->CellMembrane DNA_Gyrase DNA Gyrase / Replication Compound->DNA_Gyrase Protein_Synthesis Protein Synthesis Compound->Protein_Synthesis Inhibition Inhibition of Growth / Cell Death CellWall->Inhibition CellMembrane->Inhibition DNA_Gyrase->Inhibition Protein_Synthesis->Inhibition

Caption: Hypothesized Mechanisms of Action for Imidazole Analogs.

References

Benchmarking Catalyst Performance: A Comparative Guide to an N-Heterocyclic Carbene Precursor Derived from 4,5-dimethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of a potential N-heterocyclic carbene (NHC) organocatalyst derived from 4,5-dimethyl-1H-imidazole-2-carbaldehyde. While this aldehyde is primarily a synthetic building block, its imidazole core makes it a viable precursor to a 1,3-dialkyl-4,5-dimethylimidazolium salt, which can generate a catalytically active NHC. This guide focuses on the performance of such a catalyst in the benzoin condensation of furfural, a key reaction in biomass valorization, and compares it with other established catalysts.

From Precursor to Catalyst: A Plausible Pathway

The catalytic utility of this compound is realized through its conversion into an N-heterocyclic carbene (NHC). This transformation involves a two-step process: N-alkylation to form a 1,3-dialkyl-4,5-dimethylimidazolium salt (the precatalyst), followed by in-situ deprotonation to generate the active NHC catalyst.

G cluster_0 Catalyst Synthesis Start 4,5-dimethyl-1H- imidazole-2-carbaldehyde Step1 N-Alkylation with R-X Start->Step1 Step 1 Precatalyst 1,3-Dialkyl-4,5-dimethyl- imidazolium Salt (Precatalyst) Step1->Precatalyst Step2 Deprotonation (Base) Precatalyst->Step2 Step 2 Catalyst N-Heterocyclic Carbene (Active Catalyst) Step2->Catalyst

A plausible synthetic route to an active NHC catalyst.

Comparative Performance in the Benzoin Condensation of Furfural

The benzoin condensation of furfural to furoin is a critical C-C bond-forming reaction. The performance of a hypothetical 1,3-dialkyl-4,5-dimethylimidazolium-derived NHC is benchmarked against other reported catalysts for this transformation.

Table 1: Performance of Various Catalysts in the Benzoin Condensation of Furfural

Catalyst/PrecatalystCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
Hypothetical 1,3-Dialkyl-4,5-dimethylimidazolium Salt 5-10DBUTHF/DMF~20Potentially lower due to steric hindranceTheoretical consideration based on[1]
Benzimidazolium-supported on Davisil (150 Å)10DBUDMF2099[2]
Thiazolium salt (HO[TM]Br)10Et₃NNeat390[3]
Thiazolium salt (AcO[TM]Cl)0.1Et₃NNeat1>99
1-Ethyl-3-methylimidazolium acetate (EMIM-Ac)- (as solvent)-Neat--[4]
N,N-dimethylbenzimidazolium iodide-NaOHWater/Neat1-396-97[5]

Note: The performance of the hypothetical catalyst is an educated estimation based on literature reports indicating that C4,5-dimethyl substitution on the imidazole ring can decrease catalytic activity due to steric hindrance[1].

Experimental Protocols

Protocol 1: Synthesis of a 1,3-Dialkyl-4,5-dimethylimidazolium Salt (Precatalyst)

This protocol is a representative procedure for the synthesis of an imidazolium salt precursor.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound in anhydrous THF, add sodium hydride portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the first alkyl halide and stir the reaction mixture at room temperature for 24 hours.

  • After completion of the first alkylation, add the second alkyl halide and heat the mixture to reflux for another 24 hours.

  • Cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 1,3-dialkyl-4,5-dimethylimidazolium salt.

Protocol 2: NHC-Catalyzed Benzoin Condensation of Furfural

This protocol outlines a general procedure for the benzoin condensation of furfural using an in-situ generated NHC catalyst.

Materials:

  • 1,3-Dialkyl-4,5-dimethylimidazolium salt (precatalyst)

  • Furfural

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a reaction vessel, dissolve the imidazolium salt (10 mol%) in anhydrous DMF.

  • Add furfural (1 equivalent) to the solution.

  • Add DBU (10 mol%) to the mixture.

  • Bubble argon through the solution for 20 minutes to ensure an inert atmosphere.

  • Stir the reaction at room temperature for the specified time (e.g., 20 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a dilute acid solution.

  • Extract the product with an appropriate organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield furoin.

Visualizing the Catalytic Process

Catalytic Cycle of Benzoin Condensation

The following diagram illustrates the generally accepted Breslow mechanism for the NHC-catalyzed benzoin condensation.

G Precatalyst Imidazolium Salt NHC Active NHC Catalyst Precatalyst->NHC - H+ Base Base Base->Precatalyst Adduct NHC-Aldehyde Adduct NHC->Adduct + Furfural Aldehyde1 Furfural (1st molecule) Aldehyde1->Adduct Breslow Breslow Intermediate Adduct->Breslow Proton Transfer Coupled Coupled Intermediate Breslow->Coupled + Furfural Aldehyde2 Furfural (2nd molecule) Aldehyde2->Coupled Coupled->NHC - Catalyst Regeneration Product Furoin Coupled->Product Proton Transfer

The catalytic cycle of NHC-catalyzed benzoin condensation.
Experimental Workflow

This diagram outlines the general workflow for conducting and analyzing the catalytic reaction.

G Setup Reaction Setup: - Imidazolium Salt - Furfural - Base - Solvent Reaction Stir under Inert Atmosphere Setup->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Workup & Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

A typical experimental workflow for the catalytic reaction.

References

Safety Operating Guide

Proper Disposal of 4,5-dimethyl-1H-imidazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4,5-dimethyl-1H-imidazole-2-carbaldehyde is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Disposal

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust and potential splashes. Similar imidazole compounds are known to cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use.Prevents skin contact. Related compounds can cause skin irritation or burns.[1][2]
Body Protection A fully-buttoned lab coat or a chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust is generated.Prevents inhalation of the compound, which is harmful if swallowed.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic procedure to ensure regulatory compliance and safety. This compound should be treated as hazardous waste.[4]

  • Waste Identification and Classification : Classify this compound as a non-halogenated organic hazardous waste.

  • Container Selection and Labeling :

    • Collect waste in a dedicated, compatible, and sealable container.[5]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[5][6]

  • Waste Collection :

    • Carefully transfer the waste chemical into the designated container, minimizing the generation of dust.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Storage of Waste :

    • Store the sealed waste container in a designated and secure waste accumulation area.[5]

    • The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[7][8]

  • Arranging for Disposal :

    • Once the container is full or no longer in use, arrange for its collection by a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.[5]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure : Evacuate the immediate area if necessary and restrict access.

  • Ventilate : Ensure the area is well-ventilated.

  • Clean-up :

    • Wearing the appropriate PPE, carefully sweep up the solid material. Avoid creating dust.

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.[7]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department as soon as possible.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill ventilation Work in a Ventilated Area (Chemical Fume Hood) ppe->ventilation classify Classify as Non-Halogenated Organic Hazardous Waste ventilation->classify container Select Designated and Compatible Waste Container classify->container label Label Container: 'Hazardous Waste' & Chemical Name container->label transfer Transfer Waste into Container (Avoid Dust Generation) label->transfer seal Securely Seal Container transfer->seal store Store in Designated Waste Accumulation Area seal->store disposal Arrange for Collection by Licensed Waste Disposal Contractor store->disposal end End: Compliant Disposal disposal->end spill->ppe No spill_procedure Follow Spill Management Protocol: 1. Evacuate & Secure 2. Ventilate 3. Clean-up as Hazardous Waste 4. Report Spill spill->spill_procedure Yes spill_procedure->transfer

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.